molecular formula C8H17NO2 B12573569 Methyl N-methyl-D-alloisoleucinate CAS No. 610800-54-9

Methyl N-methyl-D-alloisoleucinate

Cat. No.: B12573569
CAS No.: 610800-54-9
M. Wt: 159.23 g/mol
InChI Key: LAWYTLVUHMZCFE-NKWVEPMBSA-N
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Description

Significance of N-Methylated Amino Acids and Derivatives in Contemporary Organic Chemistry

N-methylation, the substitution of a hydrogen atom on the backbone amide nitrogen with a methyl group, is a crucial modification in the design of peptides and peptidomimetics. mdpi.comchemshuttle.com This seemingly minor alteration can profoundly influence the biological and physical properties of the parent molecule. One of the most significant consequences of N-methylation is the enhanced resistance to enzymatic degradation by proteases. chemshuttle.com This increased stability is a critical attribute for peptide-based drug candidates, as it can lead to a longer in vivo half-life.

Furthermore, N-methylation can modulate the conformational preferences of the peptide backbone. The presence of the methyl group can restrict rotation around the C-N bond, influencing the local secondary structure and potentially promoting specific folding patterns like turns. cdnsciencepub.com This conformational constraint is a powerful tool for chemists seeking to design molecules with specific three-dimensional shapes to interact with biological targets. From a physicochemical standpoint, N-methylation generally increases the lipophilicity of a molecule, which can improve its ability to cross cell membranes and enhance oral bioavailability. nih.gov It has also been observed to increase aqueous solubility in some contexts by disrupting interchain aggregation. cdnsciencepub.comnih.gov

The synthesis of N-methylated amino acids can be challenging, with a key obstacle being the potential for racemization at the alpha-carbon. monash.edu However, various methods have been developed to achieve this modification while preserving the stereochemical integrity of the starting material. These methods often involve the use of protecting groups and specific methylating agents under carefully controlled conditions. cdnsciencepub.commonash.edu A modern and environmentally conscious approach involves the use of dimethyl carbonate (DMC) with an acid catalyst, which offers high yields and selectivity without the risk of racemization. rsc.org

Stereochemical Purity and Configurational Integrity of D-alloisoleucine Derivatives in Chemical Systems

The stereochemistry of amino acids is paramount to their function. While L-amino acids are the canonical building blocks of proteins in most living organisms, D-amino acids and their derivatives play significant roles in various biological processes and are invaluable in chemical synthesis. D-alloisoleucine is a stereoisomer of isoleucine, possessing a (2R, 3S) configuration. chemshuttle.comnih.gov Its unique spatial arrangement distinguishes it from the other three stereoisomers of isoleucine (L-isoleucine, D-isoleucine, and L-alloisoleucine). hmdb.ca

The incorporation of D-amino acids like D-alloisoleucine into peptide chains is a well-established strategy to enhance resistance to proteolytic degradation. ontosight.ai Enzymes that typically recognize and cleave peptide bonds are highly specific for L-amino acid residues, making peptides containing D-isomers poor substrates. This strategy is frequently employed in the development of therapeutic peptides.

Furthermore, the specific stereochemistry of D-alloisoleucine can be used to induce specific secondary structures in peptides. The unique orientation of its side chain can influence the local conformation in ways that are distinct from its L-counterpart, providing chemists with another tool to control the three-dimensional structure of synthetic peptides. The configurational integrity of D-alloisoleucine derivatives during synthesis is crucial, as the presence of other stereoisomers can lead to a mixture of products with different biological activities and physicochemical properties. monash.edu Therefore, synthetic routes must be carefully designed to avoid epimerization at either of the two chiral centers.

Broader Academic Implications and Research Trajectories for Methyl N-methyl-D-alloisoleucinate

The unique combination of N-methylation and D-alloisoleucine stereochemistry in a methyl ester form suggests that this compound is a valuable building block for advanced chemical synthesis. Its primary application is likely to be in the construction of novel peptides and peptidomimetics with tailored properties. The N-methyl group and the D-configuration would synergistically contribute to enhanced proteolytic stability, a key requirement for peptide-based therapeutics. chemshuttle.comchemimpex.com

Research trajectories for this compound and its derivatives could explore their use in creating enzyme inhibitors, receptor antagonists, or agonists with improved pharmacokinetic profiles. mdpi.com The methyl ester form provides a convenient handle for further chemical modifications, such as conversion to the free acid for peptide coupling reactions or reduction to the corresponding amino alcohol. The protected forms, such as Fmoc-N-methyl-D-allo-isoleucine and Boc-N-methyl-D-allo-isoleucine, are commercially available, indicating their utility in solid-phase peptide synthesis. chemimpex.comscbt.com

Future research may focus on incorporating this building block into cyclic peptides, a class of molecules known for their high affinity and selectivity for biological targets. The conformational constraints imposed by both the N-methylation and the specific stereochemistry of D-alloisoleucine could be particularly advantageous in designing rigid cyclic structures. Moreover, the study of the physical and structural properties of peptides containing this compound will contribute to a deeper understanding of how these modifications influence peptide folding and function.

Chemical Compound Information

Compound Name
This compound
D-alloisoleucine
L-isoleucine
D-isoleucine
L-alloisoleucine
Fmoc-N-methyl-D-allo-isoleucine
Boc-N-methyl-D-allo-isoleucine
methyl D-alloisoleucinate
dimethyl carbonate

Physicochemical Properties of Related Compounds

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

610800-54-9

Molecular Formula

C8H17NO2

Molecular Weight

159.23 g/mol

IUPAC Name

methyl (2R,3S)-3-methyl-2-(methylamino)pentanoate

InChI

InChI=1S/C8H17NO2/c1-5-6(2)7(9-3)8(10)11-4/h6-7,9H,5H2,1-4H3/t6-,7+/m0/s1

InChI Key

LAWYTLVUHMZCFE-NKWVEPMBSA-N

Isomeric SMILES

CC[C@H](C)[C@H](C(=O)OC)NC

Canonical SMILES

CCC(C)C(C(=O)OC)NC

Origin of Product

United States

Synthetic Pathways and Stereoselective Preparation of Methyl N Methyl D Alloisoleucinate

Strategies for the Construction of the N-Methylated Amine Functionality

The introduction of a methyl group onto the nitrogen atom of D-alloisoleucine is a critical transformation that can be achieved through several methodologies. The choice of method often depends on the starting material, desired yield, and the need to preserve the stereochemical integrity of the chiral centers.

Reductive Amination Approaches for N-Methyl Group Introduction

Reductive amination is a widely employed and versatile method for the formation of secondary amines. wikipedia.orgresearchgate.net This approach typically involves the reaction of a primary amine with an aldehyde or ketone to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. In the context of synthesizing N-methyl-D-alloisoleucinate, this would involve the reaction of D-alloisoleucine or its methyl ester with formaldehyde (B43269).

The reaction proceeds via the formation of an intermediate Schiff base (imine) between the primary amine of the amino acid and formaldehyde. This intermediate is then reduced using a suitable reducing agent. A key advantage of this method is that it is less prone to over-alkylation, which can be an issue with direct alkylation methods. wikipedia.org Common reducing agents for this transformation include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3), which are mild enough to not reduce the aldehyde starting material. nih.govwikipedia.org The Eschweiler-Clarke reaction is a classic variation of reductive amination where a primary or secondary amine is methylated using excess formic acid and formaldehyde, which act as both the carbonyl source and the reducing agent, respectively. wikipedia.org This method is known to be effective for the synthesis of N-methylated amino acids. researchgate.net

A plausible synthetic route could start with D-alloisoleucine methyl ester, which would be subjected to reductive amination with formaldehyde and a reducing agent like sodium cyanoborohydride. This one-pot procedure offers a direct pathway to the target N-methylated ester. nih.gov

Table 1: Reductive Amination Approaches for N-Methylation

Reagent SystemSubstrateProductNotes
Formaldehyde, NaBH3CND-alloisoleucine methyl esterMethyl N-methyl-D-alloisoleucinateMild conditions, good for sterically hindered amines.
Formaldehyde, Formic Acid (Eschweiler-Clarke)D-alloisoleucineN-methyl-D-alloisoleucineClassic method, avoids separate reducing agent.

Direct Alkylation of Amines with Methylating Reagents

Direct N-methylation of the amino group of D-alloisoleucine or its ester can be achieved using various methylating agents. monash.edu This approach often requires the use of a protecting group for the carboxylic acid to prevent side reactions. A common strategy involves the use of a base to deprotonate the amine, followed by reaction with a methylating agent such as methyl iodide (CH3I) or dimethyl sulfate (B86663) ((CH3)2SO4). monash.edusci-hub.se

To avoid over-methylation and the formation of quaternary ammonium (B1175870) salts, it is often necessary to use a protecting group on the nitrogen that allows for controlled, stepwise alkylation. For instance, the amino acid can be first protected with a group like tosyl (Ts) or nosyl (Ns), which increases the acidity of the N-H proton, facilitating deprotonation and subsequent methylation. monash.eduresearchgate.net Following methylation, the protecting group is removed to yield the N-methylated amino acid.

One documented approach for the N-methylation of amino acid esters involves treating the N-Boc protected amino acid methyl ester with sodium hydride and methyl iodide. nih.gov This method has been successfully applied to amino acids like leucine (B10760876) and phenylalanine, suggesting its potential applicability to the structurally similar D-alloisoleucine. nih.gov

Table 2: Direct Alkylation Reagents for N-Methylation

Methylating AgentBaseSubstrateProductKey Considerations
Methyl Iodide (CH3I)Sodium Hydride (NaH)N-Boc-D-alloisoleucine methyl esterN-Boc-N-methyl-D-alloisoleucinateRequires subsequent deprotection of the Boc group. nih.gov
Dimethyl Sulfate ((CH3)2SO4)DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene)N-o-NBS-D-alloisoleucine methyl esterN-o-NBS-N-methyl-D-alloisoleucinateRequires protection/deprotection steps. monash.edu
Methyl Iodide (CH3I)Potassium Carbonate (K2CO3)D-alloisoleucineN-methyl-D-alloisoleucineCan lead to a mixture of methylated products. sci-hub.se

Biocatalytic or Chemoenzymatic N-Methylation Methodologies

Nature utilizes enzymes to perform highly specific N-methylation reactions. nih.gov The biogenesis of N-methyl-L-alloisoleucine in actinomycins suggests the existence of N-methyltransferases that can act on alloisoleucine isomers. nih.govnih.gov While still an emerging field, biocatalytic approaches offer the potential for high stereoselectivity and environmentally benign reaction conditions. nih.gov

Enzymatic reductive amination using amine dehydrogenases (AmDHs), imine reductases (IREDs), or reductive aminases (RedAms) presents a green and selective method for the synthesis of chiral amines. acs.org Protein engineering has expanded the substrate scope of these enzymes, making them applicable to a broader range of molecules. acs.org A one-step conversion of sugars and methylamine (B109427) to N-methyl-L-alanine has been demonstrated using a whole-cell biocatalyst, highlighting the potential for fermentative production of N-methylated amino acids. nih.gov Although not yet specifically demonstrated for this compound, the development of engineered enzymes could provide a future synthetic route.

Methodologies for Methyl Esterification of Carboxylic Acid Precursors

The esterification of the carboxylic acid moiety of N-methyl-D-alloisoleucine is the final step in the synthesis of the target compound, or it can be performed on the D-alloisoleucine precursor before N-methylation.

Acid-Catalyzed Esterification Variants (e.g., Fischer-Speier)

The Fischer-Speier esterification is a classic and straightforward method for producing esters by reacting a carboxylic acid with an alcohol in the presence of an acid catalyst. wikipedia.orgorganic-chemistry.orgmasterorganicchemistry.com For the synthesis of this compound, this would involve reacting N-methyl-D-alloisoleucine with methanol (B129727) and a catalyst such as sulfuric acid (H2SO4) or hydrochloric acid (HCl). mdpi.com

A significant advantage of this method is its simplicity and the use of inexpensive reagents. masterorganicchemistry.comresearchgate.net However, the reaction is an equilibrium process, and to achieve high yields, it is often necessary to use a large excess of the alcohol or to remove the water formed during the reaction. organic-chemistry.org For amino acids, the presence of the amino group can lead to side reactions, although this is less of a concern with the already N-methylated substrate. mdpi.com A convenient method for the esterification of various amino acids, including those with aliphatic side chains, involves the use of trimethylchlorosilane (TMSCl) in methanol, which offers mild conditions and good to excellent yields. nih.govmdpi.comresearchgate.net

Table 3: Acid-Catalyzed Methyl Esterification Methods

CatalystAlcoholSubstrateProductKey Features
Sulfuric Acid (H2SO4)MethanolN-methyl-D-alloisoleucineThis compoundClassic, cost-effective method. mdpi.com
Hydrochloric Acid (HCl)MethanolN-methyl-D-alloisoleucineThis compoundCommon and effective catalyst. mdpi.com
Trimethylchlorosilane (TMSCl)MethanolD-alloisoleucineD-alloisoleucine methyl esterMild conditions, good yields. nih.govmdpi.com

Activation-Based Esterification Techniques (e.g., Mixed Anhydride (B1165640), DCC/DMAP)

To circumvent the equilibrium limitations and sometimes harsh conditions of acid-catalyzed esterification, methods involving the activation of the carboxylic acid are employed. The Steglich esterification, which uses dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a mild and highly efficient method for forming esters. organic-chemistry.orgorganic-chemistry.orgnih.govwikipedia.org

This method is particularly useful for sterically hindered substrates and for those that are sensitive to acid. organic-chemistry.orgorganic-chemistry.org The reaction proceeds by the formation of a highly reactive O-acylisourea intermediate from the carboxylic acid and DCC. This intermediate then reacts with the alcohol, facilitated by the nucleophilic catalyst DMAP, to form the ester and dicyclohexylurea (DCU), a solid byproduct that can be easily removed by filtration. wikipedia.org This method would be well-suited for the esterification of N-methyl-D-alloisoleucine with methanol, especially given the potential for steric hindrance around the N-methylated amino acid.

Another activation-based approach is the formation of a mixed anhydride. In this method, the carboxylic acid is reacted with a chloroformate, such as isobutyl chloroformate, in the presence of a base to form a mixed anhydride. This activated intermediate then readily reacts with the alcohol to yield the desired ester.

Table 4: Activation-Based Methyl Esterification Methods

Activating Agent/CatalystAlcoholSubstrateProductAdvantages
DCC/DMAP (Steglich)MethanolN-methyl-D-alloisoleucineThis compoundMild conditions, high yields, suitable for sensitive substrates. organic-chemistry.orgnih.gov
Isobutyl Chloroformate/NMMMethanolN-methyl-D-alloisoleucineThis compoundForms a reactive mixed anhydride intermediate.

Asymmetric Synthesis and Chiral Pool Approaches to D-alloisoleucine Stereochemistry

The cornerstone of synthesizing this compound lies in the stereocontrolled formation of the D-alloisoleucine backbone. This is a significant challenge due to the presence of two adjacent stereocenters. Researchers have explored various strategies, including the use of chiral auxiliaries, asymmetric catalysis, and derivatization from natural sources, to achieve the desired (2R, 3S) configuration.

Chiral Auxiliary-Mediated Diastereoselective Synthesis

Chiral auxiliaries are powerful tools in asymmetric synthesis, temporarily incorporated into a molecule to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Once the desired stereocenter is set, the auxiliary can be removed and ideally recycled. wikipedia.org For the synthesis of β-branched amino acids like D-alloisoleucine, chiral oxazolidinones and proline-derived ligands have proven effective.

One common approach involves the use of Evans-type oxazolidinone auxiliaries. In this method, an achiral carboxylic acid derivative is first acylated to the chiral auxiliary. The resulting N-acyloxazolidinone can then undergo diastereoselective alkylation or amination reactions. For instance, an N-acyloxazolidinone can be converted to its enolate, which then reacts with an electrophile. The steric hindrance provided by the auxiliary directs the incoming group to a specific face of the enolate, leading to a high degree of diastereoselectivity. Subsequent cleavage of the auxiliary yields the desired chiral amino acid. wikipedia.org

Another notable strategy employs nickel(II) complexes of Schiff bases derived from glycine (B1666218) or alanine (B10760859) and a chiral ligand, such as (S)-N-(2-benzoylphenyl)-1-benzylpyrrolidine-2-carboxamide. tcichemicals.comnih.gov These complexes can undergo diastereoselective alkylation, where the chiral ligand effectively controls the facial selectivity of the reaction. nih.gov The resulting product can then be hydrolyzed to release the desired α-amino acid with high enantiomeric purity. tcichemicals.com This methodology has been successfully applied to the synthesis of a variety of tailor-made amino acids. nih.gov

Chiral AuxiliaryKey ReactionDiastereomeric Excess (d.e.)Reference
Evans OxazolidinoneAsymmetric AlkylationHigh wikipedia.org
(S)-N-(2-Benzoylphenyl)-1-benzylpyrrolidine-2-carboxamideNi(II) Complex AlkylationHigh tcichemicals.comnih.gov
Proline-derived ligandsDynamic Kinetic Resolution>90% nih.gov

Asymmetric Catalysis in Stereocontrolled Carbon-Carbon Bond Formation

Asymmetric catalysis offers a more atom-economical approach to stereoselective synthesis, as only a small amount of a chiral catalyst is required to generate large quantities of the desired enantiomer. Both metal-based and organocatalytic systems have been developed for the synthesis of chiral amino acids.

Biocatalysis: Enzymes are highly efficient and selective catalysts. D-amino acid transaminases (D-AATs) can catalyze the synthesis of D-amino acids from their corresponding α-keto acids with high enantiomeric excess (>99%). mdpi.comresearchgate.net For the synthesis of D-alloisoleucine, a suitable α-keto acid precursor would be required. Furthermore, one-pot cascade reactions combining an L-amino acid deaminase and a D-amino acid dehydrogenase have been developed to convert readily available L-amino acids into their D-enantiomers in quantitative yields and high enantiomeric excess. rsc.orgrsc.org This biocatalytic stereoinversion is a powerful strategy for accessing D-amino acids. rsc.org

Metal Catalysis: Transition metal catalysts, particularly those based on palladium and copper, have been employed in the asymmetric synthesis of α-amino acids. For instance, palladium-catalyzed allylic alkylation of Schiff base-activated amino acids and small peptides has been shown to produce a range of non-coded α,α-dialkyl α-amino acids with excellent enantioselectivities. wikipedia.org

Catalytic SystemReaction TypeKey FeaturesReference
D-amino acid transaminaseAsymmetric aminationHigh enantioselectivity (>99% ee) mdpi.comresearchgate.net
L-amino acid deaminase & D-amino acid dehydrogenaseStereoinversion cascadeQuantitative conversion, >99% ee rsc.orgrsc.org
Palladium/Copper dual catalysisAllylic alkylationHigh yields and enantioselectivities wikipedia.org

Isolation and Derivatization from Natural Sources

D-alloisoleucine is a non-proteinogenic amino acid that can be found in some natural products, such as certain peptide antibiotics. rsc.org For example, the biogenesis of actinomycins involves D-isoleucine and N-methyl-L-alloisoleucine residues, with studies indicating that L-alloisoleucine, D-alloisoleucine, and D-isoleucine can act as precursors. asm.orgnih.gov

While direct isolation from natural sources is often not a commercially viable primary production method due to low abundance, it can be a source for obtaining the initial chiral material. More commonly, readily available L-isoleucine is used as a starting material and is converted to D-alloisoleucine through epimerization at the α-carbon. rsc.org This process typically involves acetylation of L-isoleucine, followed by epimerization under basic conditions to yield a mixture of N-acetyl-L-isoleucine and N-acetyl-D-alloisoleucine. This diastereomeric mixture can then be resolved, for instance, by enzymatic hydrolysis using an acylase that selectively cleaves the acetyl group from one of the diastereomers. rsc.org

Optimization and Scale-Up Considerations in Synthesis

The transition from a laboratory-scale synthesis to a large-scale industrial process requires careful optimization of reaction conditions and consideration of scalability. The goal is to develop a robust, cost-effective, and safe process that consistently delivers the target molecule with high purity and yield. researchgate.net

Reaction Condition Screening and Process Optimization

The synthesis of this compound involves multiple steps, each of which needs to be optimized. Key parameters for optimization include:

Solvent: The choice of solvent can significantly impact reaction rates, yields, and selectivity. For the N-methylation and esterification steps, a range of solvents would be screened to find the optimal balance between solubility of reactants, reaction kinetics, and ease of work-up. Safer, greener solvents are increasingly preferred. jddhs.com

Reagents: The choice and stoichiometry of reagents are critical. For example, in the N-methylation of the D-alloisoleucine backbone, different methylating agents (e.g., methyl iodide, dimethyl sulfate) and bases would be evaluated. Similarly, for the esterification, various methods such as using methanol with a catalytic amount of acid (e.g., HCl, SOCl₂) or trimethylchlorosilane would be compared for efficiency and mildness of conditions. nih.gov

Temperature and Reaction Time: These parameters are interconnected and need to be optimized to ensure complete reaction while minimizing side reactions or racemization.

Purification: Efficient purification methods are crucial for obtaining the final product with high purity. Crystallization is often a preferred method for large-scale production as it can be highly effective for purification and is generally more scalable than chromatography.

ParameterOptimization GoalExample Considerations
SolventMaximize yield, minimize byproducts, improve safetyWater, ethanol, supercritical CO2 as greener alternatives. jddhs.com
ReagentsIncrease efficiency, reduce cost and toxicityComparing different methylating and esterifying agents. nih.gov
TemperatureMaximize reaction rate, minimize degradationFinding the optimal temperature for each synthetic step.
PurificationHigh purity, scalable, cost-effectivePreference for crystallization over chromatography for scale-up.

Green Chemistry Principles in Synthetic Design

The pharmaceutical industry is increasingly adopting green chemistry principles to minimize its environmental impact. instituteofsustainabilitystudies.comacs.orgnih.gov For the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. instituteofsustainabilitystudies.com Asymmetric catalysis and biocatalysis are inherently more atom-economical than methods relying on stoichiometric chiral auxiliaries.

Use of Safer Solvents and Auxiliaries: Replacing hazardous solvents with greener alternatives like water, ethanol, or supercritical fluids is a key aspect of green chemistry. jddhs.com When chiral auxiliaries are necessary, those that can be easily recovered and recycled are preferred.

Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever possible reduces energy consumption. Biocatalytic reactions often proceed under mild conditions. boku.ac.at

Use of Renewable Feedstocks: While not always feasible for complex molecules, exploring routes that start from renewable resources is a long-term goal. researchgate.net

Catalysis: The use of catalytic reagents, especially biocatalysts, is a cornerstone of green chemistry as it reduces waste and often leads to more selective reactions. nih.gov

By integrating these principles into the synthetic design, the production of this compound can be made more sustainable and environmentally friendly.

Advanced Spectroscopic and Structural Elucidation of Methyl N Methyl D Alloisoleucinate

Nuclear Magnetic Resonance (NMR) Spectroscopy for Detailed Conformational and Stereochemical Analysis

NMR spectroscopy stands as a powerful, non-destructive technique for elucidating the molecular structure of organic compounds in solution. By probing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within a molecule.

High-Field One-Dimensional NMR (¹H, ¹³C, ¹⁵N) for Chemical Shift and Coupling Information

One-dimensional NMR spectra offer fundamental insights into the molecular structure of Methyl N-methyl-D-alloisoleucinate by providing information on chemical shifts and spin-spin coupling.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to exhibit distinct signals corresponding to each unique proton environment. Predicted chemical shift values are crucial in the absence of experimental data. The N-methyl group protons would likely appear as a singlet, while the O-methyl protons of the ester group would also produce a singlet, typically in a different region of the spectrum. The protons of the alloisoleucine side chain, including the α-proton, β-proton, γ-methyl, and δ-methyl groups, would show more complex splitting patterns (multiplets) due to spin-spin coupling with neighboring protons.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information on the different carbon environments within the molecule. Each chemically non-equivalent carbon atom gives rise to a distinct signal. Key resonances would include the carbonyl carbon of the ester group, the α-carbon, the N-methyl carbon, the O-methyl carbon, and the carbons of the sec-butyl side chain. The chemical shifts of these carbons are influenced by their hybridization and the electronegativity of adjacent atoms.

Predicted ¹H and ¹³C NMR Chemical Shifts:

Atom PositionPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
α-CH~ 2.5 - 3.0~ 60 - 65
β-CH~ 1.8 - 2.2~ 35 - 40
γ-CH₂~ 1.1 - 1.5~ 25 - 30
γ-CH₃~ 0.8 - 1.0~ 15 - 20
δ-CH₃~ 0.8 - 1.0~ 10 - 15
N-CH₃~ 2.2 - 2.5~ 30 - 35
O-CH₃~ 3.6 - 3.8~ 50 - 55
C=O-~ 170 - 175

Note: These are estimated values and may vary depending on the solvent and other experimental conditions.

Chiral Solvating Agents and Chiral Shift Reagents in NMR for Enantiomeric Excess Determination

To determine the enantiomeric purity of a sample of this compound, chiral auxiliaries can be employed in NMR spectroscopy.

Chiral Solvating Agents (CSAs): These are chiral molecules that form transient diastereomeric complexes with the enantiomers of the analyte. This interaction leads to a difference in the chemical shifts of the corresponding signals for the two enantiomers in the NMR spectrum, allowing for their quantification.

Chiral Shift Reagents (CSRs): These are typically paramagnetic lanthanide complexes that also form diastereomeric complexes with the analyte. The paramagnetic nature of the CSR induces large changes in the chemical shifts of the analyte's protons, often leading to better resolution of the signals from the two enantiomers.

Mass Spectrometry (MS) for Fragmentation Mechanism Elucidation and Isotopic Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition Verification

High-resolution mass spectrometry provides a very precise measurement of the mass-to-charge ratio of an ion, which can be used to determine its elemental composition. For this compound (C₈H₁₇NO₂), the exact mass of the molecular ion [M+H]⁺ can be calculated and compared with the experimentally measured value to confirm its elemental formula.

Calculated Elemental Composition and Monoisotopic Mass:

FormulaMonoisotopic Mass
C₈H₁₇NO₂159.12593

Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Mapping

Tandem mass spectrometry (MS/MS) involves the selection of a specific precursor ion (e.g., the molecular ion), which is then fragmented by collision with an inert gas. The resulting product ions are then analyzed to provide detailed structural information. The fragmentation of N-methylated amino acid esters often follows predictable pathways.

Common fragmentation pathways for the protonated molecule [M+H]⁺ of this compound would likely include:

Loss of the methoxy group (-OCH₃): This would result in an acylium ion.

Loss of the entire ester group (-COOCH₃): This would lead to an iminium ion.

Cleavage of the Cα-Cβ bond: This would result in the loss of the sec-butyl side chain.

Formation of an immonium ion: A characteristic fragment resulting from the loss of water and carbon monoxide from the protonated molecule is often observed for amino acids. nih.gov

By analyzing the masses of the product ions, the fragmentation pathway can be mapped, providing strong evidence for the proposed structure of this compound.

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) for Gas-Phase Conformer Distinction

Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) is a powerful technique that separates ions in the gas phase based not only on their mass-to-charge ratio (m/z) but also on their size, shape, and charge distribution. This allows for the distinction of isomers and, crucially, different conformational states (conformers) of a single molecule. For this compound, IMS-MS provides a means to investigate its gas-phase structure and flexibility.

In an IMS-MS experiment, protonated molecules of this compound are introduced into a drift tube filled with a neutral buffer gas (e.g., nitrogen or helium). A weak electric field guides the ions through the tube. Ions with a more compact, folded conformation will experience fewer collisions with the buffer gas and thus travel faster than ions with a more extended, open conformation. This difference in drift time allows for the separation of conformers.

The experimental observable, the drift time, is used to calculate the rotationally averaged collision cross-section (CCS), a key physical parameter that is proportional to the ion's size and shape. nih.gov Different conformers of this compound, arising from rotations around the Cα-Cβ and Cα-C' bonds, would present different shapes to the buffer gas, resulting in distinct CCS values. acs.orgbiorxiv.org For instance, a globular conformation where the sec-butyl side chain folds back towards the N-methyl or ester group would have a smaller CCS than an extended linear-like conformer.

Theoretical modeling can be used in conjunction with experimental data to assign specific structures to the observed CCS values. By calculating the theoretical CCS for various computationally minimized conformers, a direct comparison to the experimental drift time data can be made, enabling the characterization of the gas-phase conformational landscape of the molecule.

Interactive Data Table 1: Hypothetical Ion Mobility Spectrometry Data for Conformers of [this compound+H]+

This table presents illustrative data of what might be expected from an IMS-MS analysis in N₂ drift gas. The conformer descriptions are hypothetical.

ConformerPredicted Drift Time (ms)Calculated CCS (Ų)Relative Abundance (%)
Globular15.2145.365
Extended16.1152.830
Intermediate15.5147.95

Chiroptical Spectroscopy for Absolute Configuration Determination and Conformational Studies

Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. These methods are exceptionally sensitive to the stereochemistry and conformation of the molecule, making them indispensable for studying chiral compounds like this compound.

Circular Dichroism (CD) Spectroscopy for Electronic Transitions and Chirality

Circular Dichroism (CD) spectroscopy measures the difference in absorption of left- and right-circularly polarized light (Δε = εL - εR) as a function of wavelength. This phenomenon is observed only for chiral molecules within their chromophore absorption bands. The primary chromophore in this compound is the methyl ester group (-COOCH₃). The carbonyl C=O bond in this group undergoes a weak n → π* electronic transition at approximately 210-220 nm.

The two chiral centers in the molecule, Cα (2R) and Cβ (3S), induce chirality in the environment of the ester chromophore. This results in a CD signal, known as a Cotton effect, at the wavelength of the n → π* transition. wikipedia.org The sign of this Cotton effect is directly related to the absolute configuration of the molecule. For α-amino acids of the D-configuration, a negative Cotton effect is typically observed for this transition. rsc.org Therefore, this compound is predicted to exhibit a negative CD band in the 210-220 nm region, confirming its (2R) absolute configuration at the alpha-carbon. The magnitude and exact position of this band are also sensitive to the molecule's conformation, particularly the torsional angle around the Cα-C' bond. nih.gov

Interactive Data Table 2: Predicted Circular Dichroism Data for this compound

This table presents representative data for the primary electronic transition.

TransitionWavelength of Maximum (λ_max, nm)Molar Ellipticity ([θ]) (deg·cm²·dmol⁻¹)Sign of Cotton Effect
n → π* (Ester)~215-5000Negative

Optical Rotatory Dispersion (ORD) for Wavelength-Dependent Optical Activity

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org ORD and CD are intimately related phenomena, collectively known as the Cotton effect. An optically active absorption band (as seen in CD) will give rise to a characteristic S-shaped curve in the ORD spectrum. wikipedia.org

For this compound, the negative Cotton effect observed in the CD spectrum around 215 nm would correspond to a "negative" ORD curve. This curve is characterized by a trough at a slightly longer wavelength than the CD maximum, followed by a rapid rise to a peak at a shorter wavelength, crossing zero near the CD maximum. kud.ac.in Away from the absorption band, the ORD curve shows a plain curve, but its shape is dominated by the strong Cotton effect of the ester chromophore. The sign of the Cotton effect in ORD provides the same stereochemical information as CD spectroscopy, confirming the absolute configuration.

Interactive Data Table 3: Predicted Optical Rotatory Dispersion Features

This table illustrates the features of a negative Cotton effect curve corresponding to the n → π transition.*

FeatureApproximate Wavelength (nm)Sign of Specific Rotation [α]
Trough~225Negative
Crossover~215Zero
Peak~205Positive

Vibrational Spectroscopy (Infrared, Raman) for Functional Group Signatures and Conformational States

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, probes the vibrational modes of a molecule. The frequencies of these vibrations are characteristic of specific functional groups and can also be sensitive to the molecule's conformational state. osti.gov

For this compound, the key functional groups give rise to distinct signatures:

Ester Group: The most intense band in the IR spectrum is expected to be the C=O stretching vibration, typically appearing in the 1735-1750 cm⁻¹ region. Two C-O stretching bands are also expected: one for the C(=O)-O bond (around 1250-1150 cm⁻¹) and another for the O-CH₃ bond (around 1150-1000 cm⁻¹).

N-Methyl Group: The presence of the N-CH₃ group is confirmed by C-H stretching vibrations just below 3000 cm⁻¹ and a C-N stretching vibration, often coupled with other modes, in the 1200-1000 cm⁻¹ region. scispace.com The N-methylation removes the N-H bond, meaning the characteristic N-H stretching and bending vibrations of a secondary amine are absent. nih.gov

Alkyl Side Chain: The sec-butyl group and methyl groups will show characteristic symmetric and asymmetric C-H stretching vibrations in the 2850-2990 cm⁻¹ range and C-H bending (scissoring and rocking) vibrations between 1470 cm⁻¹ and 1370 cm⁻¹. osti.gov

The precise frequencies of these vibrations can shift depending on the local electronic environment and molecular conformation, providing subtle but valuable structural information.

Interactive Data Table 4: Characteristic Vibrational Frequencies for this compound

This table provides expected frequency ranges for the key vibrational modes in both IR and Raman spectra.

Vibrational ModeFunctional GroupExpected Frequency Range (cm⁻¹)Typical IR IntensityTypical Raman Intensity
C-H Stretch (asymmetric)-CH₃, -CH₂-, -CH2950 - 2990MediumMedium
C-H Stretch (symmetric)-CH₃, -CH₂-, -CH2850 - 2950MediumStrong
C=O StretchEster1735 - 1750StrongMedium
C-H Bend (scissoring)-CH₃, -CH₂-1440 - 1470MediumMedium
C-H Bend (umbrella)-CH₃1370 - 1380MediumWeak
C-O StretchC(=O)-O1150 - 1250StrongWeak
C-O StretchO-CH₃1000 - 1150StrongWeak
C-N StretchC-N(CH₃)-C1020 - 1220MediumMedium

X-ray Crystallography for Solid-State Molecular Structure and Intermolecular Interactions

X-ray crystallography is the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in its solid, crystalline state. This technique provides unambiguous information about bond lengths, bond angles, and torsional angles, revealing the molecule's preferred solid-state conformation and how it packs into a crystal lattice.

To perform this analysis, a high-quality single crystal of this compound would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is analyzed to generate a three-dimensional electron density map. From this map, the positions of individual atoms can be determined with high precision. The resulting structural model would confirm the (2R, 3S) absolute configuration and reveal the specific rotational states (rotamers) of the sec-butyl side chain and the ester group that are adopted in the crystal. Furthermore, the analysis would elucidate any intermolecular interactions, such as hydrogen bonds or van der Waals contacts, that stabilize the crystal structure.

Determination of Bond Lengths, Bond Angles, and Torsional Angles

The crystal structure provides a wealth of precise geometric data. Bond lengths (the distance between the nuclei of two bonded atoms), bond angles (the angle formed by three connected atoms), and torsional angles (the dihedral angle describing the rotation around a central bond) are determined with very low uncertainty. This data serves as a benchmark for computational models and provides fundamental insight into the molecule's geometry. For example, the planarity of the ester group and the tetrahedral geometry of the sp³ hybridized carbons would be precisely characterized.

Interactive Data Table 5: Expected Molecular Geometry Parameters from X-ray Crystallography

This table presents typical, illustrative values for key geometric parameters based on known structures of similar N-methylated amino acid esters.

ParameterAtoms InvolvedExpected Value
Bond Lengths (Å)
Cα - C'1.52 - 1.54
C' = O1.19 - 1.21
C' - OMe1.33 - 1.35
OMe - CMe1.44 - 1.46
N - Cα1.46 - 1.48
N - C(NMe)1.45 - 1.47
Cα - Cβ1.53 - 1.55
Bond Angles (°)
N - Cα - C'109 - 112
Cα - C' = O123 - 126
Cα - C' - OMe110 - 112
O = C' - OMe122 - 125
Cα - N - C(NMe)114 - 118
Torsional Angles (°)
ψ (Psi)N - Cα - C' - O~150 or ~-30
χ1 (Chi1)N - Cα - Cβ - Cγ~-60, ~180, or ~60

Analysis of Crystal Packing and Hydrogen Bonding Networks

A thorough search of publicly available scientific literature and crystallographic databases has been conducted to elucidate the crystal packing and hydrogen bonding networks of this compound. These searches included inquiries for crystallographic information files (CIF), detailed structural analyses in peer-reviewed journals, and entries in chemical databases.

Despite a comprehensive search, no experimental crystallographic data for this compound could be located. Consequently, a detailed analysis of its specific crystal packing arrangement and hydrogen bonding networks cannot be provided at this time. The determination of these structural features would require experimental techniques such as single-crystal X-ray diffraction, which, to date, have not been reported for this compound in the accessible scientific literature.

While general principles of crystal packing and hydrogen bonding in related amino acid esters and N-methylated amino acids are documented, any extrapolation to the specific case of this compound would be speculative and would not meet the standards of scientific accuracy required for this article. Further research, specifically the successful crystallization of this compound and its analysis via X-ray crystallography, is necessary to provide the detailed structural information requested.

Reactivity Profiles and Mechanistic Investigations of Methyl N Methyl D Alloisoleucinate

Hydrolysis and Transesterification Reactions of the Methyl Ester

The ester group of Methyl N-methyl-D-alloisoleucinate is susceptible to hydrolysis, a reaction that can be catalyzed by acids, bases, or enzymes. This section delves into the kinetic and mechanistic aspects of these transformations.

Kinetic Studies of Acid-Catalyzed Hydrolysis

The acid-catalyzed hydrolysis of esters is a well-established reversible reaction that proceeds via a series of protonation and nucleophilic attack steps. In the presence of an acid catalyst, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon. A water molecule then acts as a nucleophile, attacking the carbonyl carbon to form a tetrahedral intermediate. Subsequent proton transfer and elimination of methanol (B129727) yield the carboxylic acid, N-methyl-D-alloisoleucine.

Kinetic Studies of Base-Catalyzed Hydrolysis

Base-catalyzed hydrolysis of esters, or saponification, is an irreversible process that involves the nucleophilic attack of a hydroxide (B78521) ion on the carbonyl carbon of the ester. This reaction typically follows second-order kinetics, being first order in both the ester and the hydroxide ion. The N-methyl group on the α-amino nitrogen is known to influence the rate of hydrolysis. Research has indicated that N-methylation can decrease the rate of base-catalyzed hydrolysis by an order of magnitude for amino acid esters like those of phenylalanine and leucine (B10760876). scite.ai This rate reduction is attributed to increased steric hindrance around the reaction center.

Specific kinetic parameters for the base-catalyzed hydrolysis of this compound have not been reported. However, kinetic data for the hydrolysis of related non-N-methylated amino acid methyl esters provide a basis for comparison and are presented in the table below. It is anticipated that the rate constant for this compound would be lower than that of its non-N-methylated counterpart due to the steric effect of the N-methyl group.

Amino Acid Methyl EsterSecond-Order Rate Constant (kOH) [M-1s-1] at 25°C
Glycine (B1666218) Methyl Ester0.73
Alanine (B10760859) Methyl Ester0.28
Valine Methyl Ester0.048
Leucine Methyl Ester0.12
Isoleucine Methyl Ester0.055

This table presents representative data for the base-catalyzed hydrolysis of various non-N-methylated amino acid methyl esters to illustrate the impact of side-chain structure on reactivity. Data is compiled from various sources and is intended for comparative purposes.

Enzymatic Hydrolysis by Esterases and Lipases in Model Systems

Esterases and lipases are enzymes that catalyze the hydrolysis of ester bonds. pearson.com These enzymes are often stereoselective, preferentially hydrolyzing esters of one enantiomer over the other. chegg.com For instance, porcine pancreatic lipase (B570770) (PPL) has been used for the enantioselective hydrolysis of racemic N-protected amino acid methyl esters, typically yielding the N-protected L-amino acid with high optical purity. nih.govtandfonline.com

The enzymatic hydrolysis of N-methylated amino acid esters is less documented. The presence of the N-methyl group can present a challenge for enzyme recognition and catalysis due to steric hindrance near the reaction center. While some lipases can accommodate bulky N-protecting groups, the specific activity towards an N-methylated substrate like this compound would need to be determined empirically. It is plausible that specific lipases or esterases could be identified or engineered to efficiently hydrolyze this substrate, which would be valuable for kinetic resolution or controlled deprotection in synthetic applications. mdpi.comnih.gov Studies on various non-protein amino acid esters have shown that the choice of enzyme and reaction conditions, such as the solvent and the nature of the ester group, significantly affect the reaction rate and enantioselectivity. researchgate.net

Amidation and Peptide Coupling Reactions of the Amino Acid Ester

The amino acid ester functionality of this compound allows for its participation in amidation and peptide coupling reactions, which are fundamental transformations in the synthesis of peptides and other amide-containing molecules.

Formation of Amides with Primary and Secondary Amines

Amides can be formed by the reaction of an ester with a primary or secondary amine. This reaction, known as aminolysis, typically requires more forcing conditions than hydrolysis, such as heating, due to the lower nucleophilicity of amines compared to hydroxide ions. The reaction involves the nucleophilic attack of the amine on the ester carbonyl group, leading to a tetrahedral intermediate which then collapses to form the amide and release methanol.

Direct amidation of unprotected amino acids with amines can be achieved using borate (B1201080) esters as catalysts. rsc.orgnih.gov In the case of this compound, its reaction with primary and secondary amines would yield the corresponding N-substituted N-methyl-D-alloisoleucinamide. While specific studies on the amidation of this compound are not prevalent in the literature, the general principles of aminolysis apply. The steric hindrance of both the N-methyl group and the alloisoleucine side chain, as well as the steric bulk of the reacting amine, would be expected to significantly influence the reaction rate and yield.

N-Protected Amino Acid EsterAmineProduct
N-Boc-Glycine Methyl EsterBenzylamineN-Boc-Glycine Benzylamide
N-Cbz-Alanine Methyl EsterPiperidineN-Cbz-Alanine Piperidide
N-Fmoc-Leucine Methyl Estern-ButylamineN-Fmoc-Leucine n-Butylamide

This table provides representative examples of amidation reactions of N-protected amino acid esters with various amines.

Application in Solid-Phase and Solution-Phase Peptide Synthesis Methodologies

The incorporation of N-methylated amino acids into peptides is a common strategy to enhance their therapeutic properties. researchgate.net However, the coupling of N-methylated amino acids, particularly those with bulky side chains like N-methyl-D-alloisoleucinate, presents a significant synthetic challenge in both solid-phase peptide synthesis (SPPS) and solution-phase synthesis. The steric hindrance of the N-methyl group dramatically reduces the nucleophilicity of the secondary amine, making peptide bond formation difficult. researchgate.netnih.gov

To overcome this, a variety of potent coupling reagents have been developed and are employed in excess to drive the reaction to completion. peptide.compeptide.compeptide.com

Solid-Phase Peptide Synthesis (SPPS): In SPPS, the coupling of N-methylated amino acids often requires longer reaction times and more powerful coupling reagents compared to their non-methylated counterparts. Reagents such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate), and PyAOP ((7-Azabenzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) have proven to be effective for these challenging couplings. researchgate.netnih.govbachem.com Microwave-assisted synthesis has also been shown to improve coupling efficiency and reduce reaction times. springernature.com

Coupling ReagentBaseSolventApplication Notes
HATU DIPEA, TriethylamineDMF, NMPHighly efficient for hindered couplings, including N-methylated amino acids. wikipedia.orgenamine.netapexbt.commychemblog.com
PyBOP DIPEADMFEffective for coupling N-methyl amino acids, though may be less efficient than HATU for highly hindered residues. researchgate.netbachem.com
PyAOP DIPEADMFConsidered one of the most effective reagents for coupling N-methylated amino acids, especially for consecutive N-methylated residues. nih.gov

This table summarizes common coupling reagents used for incorporating N-methylated amino acids in solid-phase peptide synthesis.

Solution-Phase Peptide Synthesis: Similar to SPPS, solution-phase synthesis of peptides containing N-methylated amino acids requires robust coupling methods. nagoya-u.ac.jp The advantage of solution-phase synthesis is that it can be more easily scaled up. Highly reactive acyl chlorides of N-protected amino acids have been used for efficient coupling to hindered N-methyl amino acid esters. acs.org The choice of protecting groups and coupling strategy is crucial to minimize side reactions, such as racemization, which can be a concern with highly activated intermediates. nagoya-u.ac.jp

Functionalization and Derivatization of the N-Methylamine Moiety

Dealkylation Strategies for N-Methyl Groups

The removal of the N-methyl group, or N-demethylation, is a significant transformation that converts the tertiary amine back to a secondary amine, opening avenues for further derivatization. Various chemical methods have been developed for the N-dealkylation of tertiary amines, although their application to amino acid esters requires careful consideration to preserve other functional groups and stereochemical integrity. russelllab.org

One classical approach involves the use of cyanogen (B1215507) bromide (CNBr) in what is known as the von Braun reaction. This method proceeds through a quaternary cyanoammonium intermediate, which fragments to yield an alkyl bromide and a cyanamide (B42294). The cyanamide can then be hydrolyzed or reduced to furnish the secondary amine. russelllab.org Another common strategy employs chloroformates, such as acetyl chloride, which react with the tertiary amine to form a carbamate (B1207046) that can be subsequently cleaved.

Catalytic methods offer an alternative, often greener, approach. For instance, palladium-catalyzed hydrolysis has been shown to effect N-dealkylation, although it may require high temperatures (e.g., 200 °C in water). russelllab.org Rhodium-catalyzed systems have also been developed that can operate under milder conditions and remove various alkyl groups, including methyl groups, in a single step. russelllab.org

For a substrate like this compound, a critical consideration is the retention of the α-carbon's stereochemistry. A study by Biron and Kessler highlighted a method for the dealkylation of methyl esters using lithium iodide (LiI) in refluxing ethyl acetate. This SN2-type demethylation was shown to proceed without causing epimerization at the chiral center, making it a particularly valuable strategy for sensitive amino acid derivatives. pearson.com

MethodReagentsKey FeaturesReference
von Braun ReactionCyanogen Bromide (CNBr)Forms a cyanamide intermediate requiring subsequent hydrolysis or reduction. russelllab.org
Chloroformate-basede.g., Acetyl Chloride, Phenyl ChloroformateForms a cleavable carbamate intermediate; conditions can be harsh. russelllab.org
Catalytic HydrolysisPalladium black, HCl, H₂ORequires high temperatures (200 °C); cleaves various alkyl groups. russelllab.org
SN2 DealkylationLithium Iodide (LiI)Mild conditions; shown to preserve the chiral integrity of N-methylated amino acids. pearson.com

Acylation, Sulfonylation, and Alkylation Reactions on the Nitrogen Atom

The nitrogen atom of the N-methylamine moiety retains sufficient nucleophilicity to participate in a variety of common derivatization reactions.

Acylation: The N-methylamino group can be readily acylated to form a tertiary amide. This reaction is fundamental in peptide synthesis, where the N-methylated residue is incorporated into a peptide chain. fastercapital.com Standard peptide coupling reagents, such as carbodiimides (e.g., DCC, DIC) combined with additives like HOBt or HOAt, can be used to facilitate the formation of the amide bond between an incoming N-protected amino acid and the N-methylamine of the D-alloisoleucinate ester. fastercapital.comfastercapital.com The reaction conditions must be carefully optimized to prevent side reactions and racemization, particularly at the activated amino acid. nih.gov

Sulfonylation: Reaction with sulfonyl chlorides (e.g., tosyl chloride, nosyl chloride) in the presence of a base yields a sulfonamide. pearson.com This transformation is often employed as a protection strategy in multi-step syntheses. The resulting sulfonamide is stable to many reaction conditions. For example, N-nosyl amino acid methyl esters can be treated with diazomethane (B1218177) to achieve N-methylation, and the nosyl group can later be removed under specific conditions to reveal the N-methylated amine. pearson.com

Alkylation: While already N-methylated, further alkylation on the nitrogen atom is not possible under standard conditions. However, the synthesis of N-methylated amino acid esters often involves the alkylation of a precursor secondary amine. Methods include reductive amination of the corresponding amino ester with formaldehyde (B43269) and a reducing agent like sodium cyanoborohydride, or direct alkylation using an alkyl halide such as methyl iodide. pearson.comacs.org The latter approach can be complicated by over-alkylation, and conditions must be controlled to favor mono-N-methylation. reddit.com

ReactionTypical ReagentsProductNotesReference
AcylationAcyl chlorides, Acid anhydrides, Activated carboxylic acids (e.g., with DIC/HOAt)Tertiary AmideCore reaction in peptide synthesis; conditions must be optimized to avoid racemization. fastercapital.com
SulfonylationSulfonyl chlorides (e.g., Ts-Cl, Ns-Cl) with baseSulfonamideOften used as a protecting group strategy for the nitrogen atom. pearson.com
Alkylation (of precursor)Formaldehyde/NaBH₃CN (Reductive Amination); Methyl Iodide/BaseTertiary Amine (N-Methylamine)This reaction forms the N-methyl group, it is not a further reaction on the title compound. pearson.comacs.org

Stereochemical Stability and Epimerization Pathways at the Alpha-Carbon

The stereochemical integrity of the two chiral centers in this compound—the α-carbon (C2) and the β-carbon (C3)—is paramount to its chemical and biological identity. While the β-carbon is generally configurationally stable under normal conditions, the α-carbon is susceptible to epimerization, which would convert the D-alloisoleucine configuration to L-isoleucine. youtube.com

Investigation of Conditions Leading to Epimerization or Racemization

Epimerization at the α-carbon of amino acids typically proceeds through two main base-catalyzed mechanisms, especially when the carboxyl group is activated, as is common in peptide synthesis. tib.eupixorize.com

Direct Enolization: A base can directly abstract the proton from the α-carbon. The resulting planar carbanion or enolate intermediate can then be reprotonated from either face, leading to a mixture of stereoisomers. pixorize.comvaia.com The presence of the N-methyl group can influence the acidity of this proton.

Oxazolone (B7731731) Formation: When the carboxyl group is activated (e.g., as a mixed anhydride (B1165640) or active ester), it can cyclize via intramolecular nucleophilic attack by the backbone carbonyl oxygen. This forms a 5(4H)-oxazolone intermediate. The α-proton of the oxazolone is significantly more acidic and is readily abstracted by even weak bases, leading to rapid racemization. Subsequent reaction with a nucleophile opens the ring to yield a racemic peptide product. nih.govtaylorandfrancis.com

Studies have shown that several factors increase the risk of racemization for N-methylated amino acids. The use of polar solvents can promote racemization. nih.gov The presence of bases, particularly tertiary amines like triethylamine, is a major contributing factor; sterically hindered bases like N,N-diisopropylethylamine (DIEA) or 2,4,6-collidine are often preferred to minimize this side reaction. nih.govtib.eu The choice of coupling reagent is also critical, with some reagents being more prone to inducing racemization than others. nih.gov

FactorCondition Promoting EpimerizationReasonReference
BaseStrong, non-hindered bases (e.g., triethylamine)Facilitates α-proton abstraction (direct enolization or via oxazolone). nih.govtib.eu
SolventPolar solventsCan stabilize charged intermediates involved in racemization pathways. nih.gov
Coupling MethodMethods involving highly reactive intermediates (e.g., some mixed anhydrides)Promotes formation of the easily racemized oxazolone intermediate. nih.gov
TemperatureElevated temperaturesProvides the activation energy needed to overcome the barrier to proton abstraction. taylorandfrancis.com

Stereoselective Transformations and Retention of Configuration

Maintaining the stereochemical integrity of this compound during chemical transformations is a primary synthetic challenge. A stereoselective reaction is one that favors the formation of one stereoisomer over another, while a stereospecific reaction is one where the stereochemistry of the starting material dictates the stereochemistry of the product. libretexts.orgnih.gov

For reactions involving the N-methylamine group, such as alkylation or acylation, strategies have been developed to minimize epimerization. For instance, in the N-alkylation of amino acid esters with alcohols, the use of robust, base-free catalyst systems is crucial. reddit.com The absence of a base prevents the deprotonation of the α-carbon, thereby preserving its configuration. reddit.com Similarly, during peptide coupling, the addition of racemization suppressants like 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) is standard practice. These additives react with the activated carboxyl group to form active esters that are more resistant to oxazolone formation. nih.gov

The choice of protecting groups also plays a role. Urethane-type protecting groups (like Boc or Cbz) on an incoming amino acid are known to suppress racemization compared to acyl-type groups (like benzoyl) because the urethane (B1682113) oxygen is less nucleophilic and less prone to participate in oxazolone formation. taylorandfrancis.com

Analytical techniques such as NMR spectroscopy are vital for confirming the stereochemical outcome of a reaction. For isoleucine derivatives, the chemical shifts and coupling constants of the α-proton and α-carbon are distinct for the L-iso and D-allo diastereomers, allowing for the detection and quantification of epimerization. taylorandfrancis.com

TransformationStereoselective Method/ConditionPrincipleReference
N-AlkylationUse of base-free catalyst systems (e.g., specific Ru complexes).Avoids base-catalyzed α-proton abstraction. reddit.com
Peptide CouplingAddition of racemization suppressants (e.g., HOBt, HOAt).Forms active esters that are less prone to racemize via oxazolone formation. nih.gov
Peptide CouplingUse of sterically hindered bases (e.g., DIEA, collidine).Reduces the rate of α-proton abstraction. tib.eu
GeneralLow reaction temperatures.Minimizes the kinetic feasibility of racemization pathways. taylorandfrancis.com

Reactivity of the Isobutyl Side Chain

The side chain of D-alloisoleucine is a sec-butyl group, often referred to functionally within the broader category of isobutyl-like branched aliphatic side chains. This side chain is non-polar and hydrophobic, composed entirely of carbon and hydrogen atoms. taylorandfrancis.com Consequently, it is chemically quite inert and does not typically participate directly in chemical reactions under mild conditions. pearson.com Its primary influence on the reactivity of this compound is through steric effects. fastercapital.comnih.gov

The branched nature of the side chain, particularly the branching at the β-carbon, creates significant steric hindrance around the peptide backbone. pearson.com This bulkiness can:

Hinder Reactions: The approach of reagents to the α-carbon or the N-methylamino group can be physically obstructed, potentially slowing down reaction rates compared to amino acids with smaller, linear side chains like alanine. nih.gov

Direct functionalization of the saturated, unactivated C-H bonds of the isobutyl side chain is challenging and requires aggressive, often radical-based, methodologies. Such reactions are generally not selective and are not common in the context of controlled derivatization of amino acid esters, where preserving the integrity of the rest of the molecule is crucial. reddit.com Therefore, for most synthetic purposes, the isobutyl side chain is considered a non-reactive, space-filling group whose main role is to impart hydrophobicity and steric influence. pearson.com

Selective Oxidation or Reduction Reactions of the Side Chain

The side chain of this compound, a sec-butyl group, presents multiple sites for potential oxidation or reduction. However, achieving selectivity at one specific position over others, including the α-C-H bond, is a considerable synthetic challenge.

Oxidation Reactions:

The oxidation of the aliphatic side chain of isoleucine derivatives can be achieved with high selectivity through enzymatic methods. A notable example is the hydroxylation of L-isoleucine to produce (2S,3R,4S)-4-hydroxyisoleucine (4-HIL). nih.gov This reaction is catalyzed by L-isoleucine dioxygenase (IDO), an α-ketoglutaric acid-dependent enzyme found in Bacillus thuringiensis. nih.gov The enzyme exhibits remarkable stereoselectivity, exclusively yielding the (2S,3R,4S)-4-HIL isomer. nih.gov For this transformation to occur, the enzyme requires ferric ion, α-ketoglutaric acid, and ascorbic acid as cofactors for maximal activity. nih.gov While this specific enzyme acts on L-isoleucine, the principle of enzymatic hydroxylation demonstrates a viable strategy for the selective oxidation of the isoleucine side chain. It is conceivable that engineered dioxygenases could be developed to act on N-methylated and esterified derivatives like this compound.

In contrast to enzymatic methods, chemical oxidation of N-acetyl amino acid methyl esters using reagents like H₂O₂ catalyzed by an iron(II) complex has been studied. researchgate.net These studies indicate that the site of oxidation is highly dependent on the substrate's structure. For instance, protected aliphatic amino acids can undergo oxidation at the α-C-H bond. researchgate.net The selectivity between side-chain and α-C-H oxidation is influenced by the steric and electronic properties of the substrate and the catalyst. researchgate.net

Reduction Reactions:

The selective reduction of the side chain of this compound is less explored. The aliphatic sec-butyl side chain is generally unreactive towards common reducing agents under mild conditions. However, the ester functionality of the molecule is susceptible to reduction. For instance, catalytic hydrogenation is a powerful method for the reduction of esters to alcohols. Ruthenium catalysts have been shown to be effective for the hydrogenation of various esters, including methyl lactate, to the corresponding diols. capes.gov.br A similar approach could potentially be applied to reduce the methyl ester of this compound to the corresponding amino alcohol, although this would modify the C-terminus rather than the side chain.

Selective reduction of a C-H bond within the side chain to introduce functionality is a more challenging transformation and would likely require advanced catalytic methods, such as those discussed in the context of C-H activation.

Reaction TypeReagent/CatalystSubstrate AnalogueProductKey Findings
Oxidation L-isoleucine dioxygenase (IDO)L-isoleucine(2S,3R,4S)-4-hydroxyisoleucineHigh stereoselectivity for hydroxylation at the C-4 position of the side chain. nih.gov
Oxidation Fe(II) complex / H₂O₂N-acetyl aliphatic amino acid methyl estersα-keto esters or side-chain oxidized productsOxidation can occur at the α-C-H bond, with selectivity depending on the substrate structure. researchgate.net
Reduction Ruthenium catalyst / H₂Methyl lactate(R)-1,2-PropanediolEfficient hydrogenation of the ester to the corresponding alcohol. capes.gov.br

Design of Novel Functionalization Strategies via C-H Activation (Theoretical Studies)

The direct functionalization of carbon-hydrogen (C-H) bonds is a rapidly evolving field in organic synthesis that offers the potential to introduce new functional groups into unreactive positions of a molecule, such as the side chain of this compound. While specific theoretical studies on this exact molecule are not yet prevalent in the literature, we can extrapolate from existing research on amino acids and related systems to propose potential strategies.

Theoretical Framework:

Theoretical studies, often employing density functional theory (DFT), are instrumental in understanding the mechanisms of C-H activation and in designing new catalysts. For instance, theoretical investigations into C-H activation by copper(I) and copper(II) complexes have provided insights into the energetics and mechanisms of heterolytic and homolytic C-H bond cleavage. doi.org Such studies can help in the selection of appropriate metal catalysts and ligands for a targeted C-H functionalization.

Computational studies on N-methylated amino acid derivatives have shown that N-methylation can influence the molecule's electronic properties, such as increasing the HOMO energy level. This alteration in electronic structure could, in principle, affect the reactivity of the molecule towards C-H activation catalysts.

Potential Strategies for this compound:

Directed C-H Activation: A promising approach would be to utilize the existing functional groups in this compound, such as the N-methylamino or the ester group, as directing groups to guide a metal catalyst to a specific C-H bond on the side chain. This strategy has been successfully applied to other amino acid derivatives.

Enzymatic C-H Functionalization: Drawing inspiration from enzymes like L-isoleucine dioxygenase, the design of artificial metalloenzymes or the engineering of existing enzymes could provide a highly selective means to functionalize the side chain. Semi-rational design approaches, combining computational modeling and directed evolution, have been used to alter the substrate specificity and regioselectivity of enzymes that catalyze hydroxylation reactions. nih.govmdpi.com

Photocatalytic Approaches: The use of photoredox catalysis in combination with a suitable C-H activation catalyst could enable the functionalization of the side chain under mild conditions. This approach has been used for the modification of other complex organic molecules.

Theoretical ApproachFocusPotential Application to this compound
DFT Calculations Mechanistic studies of C-H activation by transition metal complexes. doi.orgGuiding the selection of catalysts and ligands for selective side-chain functionalization.
Enzyme Design and Engineering Altering substrate specificity and regioselectivity of hydroxylating enzymes. nih.govmdpi.comDevelopment of biocatalysts for the selective hydroxylation or amination of the side chain.
Directed C-H Activation Utilizing existing functional groups to direct a catalyst to a specific C-H bond.Employing the N-methylamino or ester group to achieve regioselective functionalization of the sec-butyl side chain.

Further experimental and theoretical work is necessary to realize these potential functionalization strategies for this compound, which would open up new avenues for the synthesis of novel amino acid derivatives with tailored properties.

Theoretical and Computational Chemistry of Methyl N Methyl D Alloisoleucinate

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to modern chemistry, providing deep insights into the electronic structure and potential reactivity of molecules.

Density Functional Theory (DFT) Studies on Ground State Geometries and Energies

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems. For a specific molecule like Methyl N-methyl-D-alloisoleucinate, DFT studies would typically be employed to determine its most stable three-dimensional structure (ground state geometry) and its corresponding electronic energy. This information is crucial for understanding the molecule's intrinsic stability and is a prerequisite for further computational analysis. Different functionals and basis sets within the DFT framework can be utilized to achieve varying levels of accuracy and computational cost.

Ab Initio Methods for High-Accuracy Energy and Property Calculations

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of empirical parameters. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate calculations of molecular energies and properties. For this compound, these methods could be used to refine the energetic calculations obtained from DFT and to compute various molecular properties like dipole moment, polarizability, and vibrational frequencies with a high degree of confidence.

Transition State Localization and Reaction Pathway Elucidation

To understand the chemical reactivity of this compound, computational methods are used to locate transition states and map out reaction pathways. A transition state represents the highest energy point along a reaction coordinate, and its structure and energy are critical for determining the activation energy and, consequently, the rate of a chemical reaction. Techniques such as synchronous transit-guided quasi-Newton (STQN) methods are often employed to find these crucial structures. Elucidating the entire reaction pathway provides a detailed, step-by-step understanding of how the molecule might transform during a chemical reaction.

Conformational Analysis and Molecular Dynamics Simulations

Molecules are not static entities; they are flexible and can adopt various shapes or conformations. Understanding this dynamic behavior is essential for predicting a molecule's function and interactions.

Exploration of Conformational Landscapes and Potential Energy Surfaces

Conformational analysis involves identifying the different spatial arrangements of atoms in a molecule and their relative energies. For a flexible molecule like this compound, there would be numerous possible conformations due to the rotation around its single bonds. Computational methods can be used to systematically search for these conformers and to construct a potential energy surface (PES) that maps the energy of the molecule as a function of its geometry. This allows for the identification of the most stable low-energy conformers.

Molecular Dynamics Simulations to Investigate Dynamic Behavior in Solution

Without dedicated research on this compound, the specific data for bond lengths, bond angles, dihedral angles, relative energies of conformers, and the dynamic properties in solution remain undetermined. The scientific community awaits future studies that may shed light on the theoretical and computational chemistry of this particular compound.

Influence of Solvation Models on Conformational Preferences

The conformational landscape of a flexible molecule like this compound is significantly influenced by its environment. Solvation models in computational chemistry are crucial for predicting the most stable conformations in solution by accounting for solvent effects. These models can be broadly categorized into explicit and implicit models.

Explicit solvation models involve simulating a specific number of solvent molecules around the solute. While this method provides a detailed picture of solute-solvent interactions, it is computationally expensive. nih.gov Implicit solvation models, on the other hand, represent the solvent as a continuous medium with a given dielectric constant. acs.orgacs.orgnih.gov Popular implicit models include the Polarizable Continuum Model (PCM) and the Solvation Model based on Density (SMD).

For peptides and their derivatives, the choice of solvation model can significantly alter the predicted relative energies of different conformers. For instance, studies on dipeptides have shown that implicit models can sometimes overstabilize certain conformations compared to explicit solvent simulations. acs.orgacs.orgnih.gov The Charge-Asymmetric Nonlocally Determined Local-Electric (CANDLE) solvation model has been shown to provide excellent agreement with experimental values for the energetic differences between tautomers of amino acids in solution. rsc.orgrsc.org

In the case of this compound, different solvation models would likely predict varying populations of rotamers around the Cα-Cβ and Cα-C' bonds. A comparative study using both implicit and explicit water models would be necessary to obtain a reliable picture of its conformational preferences in an aqueous environment.

Table 1: Hypothetical Relative Energies of this compound Conformers under Different Solvation Models

Conformer Gas Phase (ΔE, kcal/mol) PCM (Water) (ΔE, kcal/mol) SMD (Water) (ΔE, kcal/mol) Explicit Water (ΔG, kcal/mol)
A 0.00 0.00 0.00 0.00
B 1.25 0.85 0.90 1.10

In Silico Prediction of Spectroscopic Properties

Computational methods are invaluable for predicting spectroscopic properties, which can aid in the identification and structural elucidation of molecules.

Computational NMR Chemical Shift and Coupling Constant Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining molecular structure. Density Functional Theory (DFT) is widely used to predict NMR chemical shifts (δ) and coupling constants (J). The accuracy of these predictions depends on the chosen functional, basis set, and the inclusion of solvent effects. For amino acids and peptides, calculations at the B3LYP/6-311++G(d,p) level of theory, often coupled with a PCM solvation model, can provide good agreement with experimental data. mdpi.com N-methylation is known to influence the chemical shifts of neighboring protons and carbons. nih.govnih.govnih.govmerckmillipore.compeptide.compeptide.com

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound (Hypothetical Data)

Atom Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃ 2.85 35.2
O-CH₃ 3.70 52.8
Cα-H 3.95 65.4
Cβ-H 1.90 38.1
Cγ-CH₃ 0.95 15.7
Cδ-CH₃ 0.90 11.5

Simulated Vibrational (IR, Raman) Spectra for Comparison with Experimental Data

Table 3: Predicted Vibrational Frequencies (cm⁻¹) for Key Functional Groups of this compound (Hypothetical Data)

Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
C=O stretch (ester) 1735 Medium
C-N stretch 1180 Low
N-CH₃ stretch 2950 Medium

Calculation of Optical Rotation and Circular Dichroism Spectra for Chiroptical Properties

As a chiral molecule, this compound is expected to be optically active. Time-dependent DFT (TD-DFT) can be used to predict chiroptical properties such as optical rotation and electronic circular dichroism (ECD) spectra. nih.govduke.edu These calculations are highly sensitive to the molecular conformation, and therefore, a proper conformational search is a prerequisite. The predicted optical rotation can be used to assign the absolute configuration of a chiral molecule. duke.edu

Molecular Modeling and Ligand-Protein Interaction Studies (In Silico)

In silico methods are instrumental in predicting how a small molecule might interact with a biological target, such as a protein.

Molecular Docking of this compound with Model Protein Binding Sites

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when it binds to a receptor. mdpi.comacs.orgnanobioletters.comnih.gov This method is widely used in drug discovery to screen virtual libraries of compounds against a protein target. nih.govnih.govresearchgate.net

A hypothetical docking study of this compound into a model protein binding site, for instance, the active site of a protease or a kinase, could reveal potential binding modes and key intermolecular interactions. The N-methyl group and the ester moiety would influence its hydrogen bonding capabilities and steric interactions within the binding pocket. The D-alloisoleucinate side chain would likely engage in hydrophobic interactions. The docking results, typically reported as a binding energy or score, can be used to rank different poses and compare the binding affinity with other ligands. nih.govresearchgate.net

Table 4: Hypothetical Docking Results of this compound with a Model Protein Kinase

Docking Pose Binding Energy (kcal/mol) Key Interacting Residues Types of Interactions
1 -7.5 Leu83, Val91 Hydrophobic
Asp145 Hydrogen Bond (with N-H)
2 -6.8 Phe146 π-π Stacking

Binding Energy Calculations and Identification of Key Interacting Residues

To understand the therapeutic potential of a ligand such as this compound, it is crucial to determine its binding affinity for a target receptor and identify the specific amino acid residues that stabilize the ligand-receptor complex. Computational methods, particularly molecular docking and molecular dynamics (MD) simulations, are powerful tools for this purpose. nih.govnih.govresearchgate.net

Molecular Docking:

Molecular docking simulations would be the initial step to predict the preferred binding orientation of this compound within the active site of a hypothetical target receptor. The process involves generating a multitude of possible conformations of the ligand and fitting them into the receptor's binding pocket. A scoring function is then used to estimate the binding affinity for each pose, typically expressed as a binding energy value (e.g., in kcal/mol). A more negative score generally indicates a more favorable binding interaction.

Molecular Dynamics (MD) Simulations:

Following molecular docking, MD simulations can provide a more detailed and dynamic picture of the ligand-receptor interaction. By simulating the movements of atoms over time, MD can assess the stability of the predicted binding pose and refine the binding energy calculations. Free energy perturbation (FEP) or thermodynamic integration (TI) methods can be employed to calculate the relative binding free energies with higher accuracy.

Identification of Key Interacting Residues:

Analysis of the docked and simulated structures allows for the identification of key amino acid residues that form significant interactions with this compound. These interactions can include hydrogen bonds, hydrophobic interactions, ionic bonds, and van der Waals forces. Understanding these interactions is vital for explaining the ligand's binding affinity and selectivity.

Hypothetical Binding Energy Data:

The following interactive table presents hypothetical binding energy data for this compound and a series of its analogs against a putative target protein. This data illustrates the kind of results that would be obtained from binding energy calculations.

CompoundDocking Score (kcal/mol)Predicted Ki (nM)Key Interacting Residues
This compound -8.5150Tyr122, Phe258, Asn312
Analog A (R-group = -H)-7.2800Tyr122, Phe258
Analog B (R-group = -OH)-9.175Tyr122, Phe258, Asn312, Ser315
Analog C (R-group = -CH3)-8.7120Tyr122, Phe258, Asn312, Val260

This data is purely hypothetical and for illustrative purposes.

Structure-Activity Relationship (SAR) Prediction through Computational Approaches

Structure-Activity Relationship (SAR) studies aim to understand how modifications to a molecule's chemical structure affect its biological activity. uni-bonn.denih.gov Computational approaches are instrumental in predicting SAR, thereby guiding the design of more potent and selective molecules. nih.govresearchgate.net

Quantitative Structure-Activity Relationship (QSAR):

QSAR modeling is a statistical approach that correlates the physicochemical properties of a series of compounds with their biological activities. nih.govresearchgate.net For this compound and its analogs, a QSAR model could be developed to predict binding affinity based on descriptors such as:

Electronic properties: Partial charges, dipole moment.

Steric properties: Molecular volume, surface area.

Hydrophobic properties: LogP (partition coefficient).

Topological indices: Descriptors of molecular branching and shape.

A typical QSAR equation might take the form:

log(1/Ki) = c1(LogP) + c2(Dipole Moment) + c3*(Molecular Surface Area) + constant

By generating a statistically significant model, the activity of novel, unsynthesized analogs can be predicted.

3D-QSAR and CoMFA/CoMSIA:

Three-dimensional QSAR (3D-QSAR) methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) provide a more detailed understanding of the SAR. These methods generate 3D contour maps that visualize the regions around a set of aligned molecules where changes in steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor properties are predicted to increase or decrease biological activity. This information provides direct visual cues for medicinal chemists to guide further lead optimization.

Pharmacophore Modeling:

Based on the key interactions identified from docking and MD simulations, a pharmacophore model can be constructed. This model represents the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that are necessary for binding to the target receptor. The pharmacophore model can then be used to screen large virtual compound libraries to identify novel scaffolds that could also bind to the target.

Hypothetical SAR Predictions:

The following interactive table summarizes hypothetical SAR predictions for modifications to the this compound scaffold.

Modification SiteType of ModificationPredicted Effect on ActivityRationale
N-methyl groupRemovalDecreaseLoss of key hydrophobic interaction with Phe258.
Ester methyl groupExtension to ethylSlight IncreasePotential for additional hydrophobic contact.
Alloisoleucine side chainIsosteric replacement (e.g., valine)DecreaseSuboptimal fit in the hydrophobic pocket.
Alloisoleucine side chainIntroduction of polar group (e.g., -OH)Significant DecreaseUnfavorable interaction in a hydrophobic pocket.

This data is purely hypothetical and for illustrative purposes.

Advanced Analytical Methodologies for Detection, Separation, and Quantification of Methyl N Methyl D Alloisoleucinate

Chromatographic Separations for Purity Assessment and Isomeric Resolution

Chromatographic techniques are fundamental in the analysis of Methyl N-methyl-D-alloisoleucinate, offering powerful tools for assessing its purity and resolving its complex isomeric mixtures.

High-Performance Liquid Chromatography (HPLC) Method Development for Analytical and Preparative Purposes

High-Performance Liquid Chromatography (HPLC) is a cornerstone for both the analysis and purification of this compound. The development of a robust HPLC method is critical for achieving accurate and reproducible results.

Method Development: The process begins with the selection of an appropriate HPLC column and mobile phase. For a compound like this compound, reversed-phase columns, such as C18 or C8, are commonly employed. nih.gov The choice of mobile phase, typically a mixture of an aqueous buffer and an organic solvent like acetonitrile (B52724) or methanol (B129727), is optimized to achieve the best separation. sielc.com Gradient elution, where the composition of the mobile phase is changed over time, is often necessary to resolve the analyte from any impurities. nih.gov

Analytical Applications: For analytical purposes, the goal is to achieve a sharp, well-resolved peak for this compound, free from interference from other components in the sample matrix. nih.gov UV detection is a common method, and the wavelength is selected based on the chromophoric properties of the analyte or its derivatives. nih.gov Method validation is a critical step to ensure the method's specificity, linearity, accuracy, and precision. nih.gov

Preparative Applications: In preparative HPLC, the objective is to isolate and purify a larger quantity of this compound. This requires the use of larger columns and higher flow rates. The method developed for analytical scale often serves as a starting point and is then scaled up for preparative purposes. The collected fractions containing the purified compound can then be further processed.

ParameterAnalytical HPLCPreparative HPLC
Column Internal Diameter Typically 2.1 - 4.6 mm>10 mm
Particle Size 3 - 5 µm5 - 10 µm or larger
Flow Rate 0.5 - 2.0 mL/min>10 mL/min
Sample Load Micrograms to low milligramsMilligrams to grams
Objective Quantification, Purity CheckIsolation, Purification

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Volatile Derivatives

Gas Chromatography (GC) and its coupling with Mass Spectrometry (GC-MS) are powerful techniques for the analysis of volatile compounds. Since this compound is not inherently volatile, derivatization is a necessary prerequisite for its analysis by GC. researchgate.net

Derivatization: The primary goal of derivatization is to convert the non-volatile amino acid ester into a thermally stable and volatile derivative. researchgate.net Common derivatization methods include:

Silylation: Reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) are used to replace active hydrogens with trimethylsilyl (B98337) (TMS) groups. researchgate.net

Acylation: Reagents such as trifluoroacetic anhydride (B1165640) (TFAA) or pentafluoropropionic anhydride (PFPA) react with amino and hydroxyl groups.

Esterification: This is often followed by acylation to derivatize the carboxyl group.

GC Analysis: The resulting volatile derivative is then injected into the GC, where it is separated based on its boiling point and interaction with the stationary phase of the GC column. A nonpolar or mid-polar capillary column is typically used. nih.gov

GC-MS Analysis: Coupling the GC to a mass spectrometer provides both separation and structural information. The mass spectrometer fragments the eluting derivative, producing a unique mass spectrum that acts as a chemical fingerprint, allowing for definitive identification of this compound. nih.gov

Derivatization AgentFunctional Group TargetedResulting DerivativeVolatility
MSTFA-NH, -OHTrimethylsilyl (TMS) ether/amineHigh
TFAA-NH, -OHTrifluoroacetyl (TFA) ester/amideHigh
Alkyl Chloroformates-NHAlkoxycarbonyl derivativeHigh

Chiral Chromatography (HPLC, GC) for Enantiomeric Excess and Diastereomeric Purity Determination

Due to the presence of multiple chiral centers in this compound, it can exist as a mixture of enantiomers and diastereomers. Chiral chromatography is essential for separating these stereoisomers to determine the enantiomeric excess and diastereomeric purity.

Chiral HPLC: Chiral High-Performance Liquid Chromatography utilizes a chiral stationary phase (CSP) that can differentiate between the enantiomers. These CSPs are often based on polysaccharides (e.g., cellulose (B213188) or amylose (B160209) derivatives coated on a silica (B1680970) support) or cyclodextrins. The differential interaction between the enantiomers and the CSP leads to their separation.

Chiral GC: For volatile derivatives of this compound, chiral Gas Chromatography can be employed. This technique uses a capillary column coated with a chiral stationary phase, such as a cyclodextrin (B1172386) derivative. nih.gov The separation is based on the formation of transient diastereomeric complexes between the enantiomers and the CSP, leading to different retention times. nih.gov The ability to separate diastereomers can sometimes be achieved on non-chiral stationary phases, as they have different physical properties. researchgate.net

Chromatographic TechniqueStationary Phase TypePrinciple of SeparationApplication
Chiral HPLCChiral Stationary Phase (e.g., polysaccharide-based)Differential interaction with enantiomersEnantiomeric purity
Chiral GCChiral Stationary Phase (e.g., cyclodextrin-based)Formation of transient diastereomeric complexesEnantiomeric purity of volatile derivatives
Achiral GC/HPLCStandard (non-chiral) stationary phaseDifferences in physical propertiesDiastereomeric purity

Capillary Electrophoresis (CE) for High-Resolution Separation and Characterization

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers an alternative to HPLC and GC for the analysis of amino acids and their derivatives. nih.gov It is particularly advantageous for its high efficiency, short analysis times, and minimal sample consumption. creative-proteomics.com

Principle of Separation: In CE, separation occurs in a narrow-bore fused-silica capillary filled with a background electrolyte (BGE). When a high voltage is applied across the capillary, components of the sample migrate at different velocities based on their charge-to-size ratio, leading to their separation. creative-proteomics.com

Methodologies for Amino Acid Analysis:

Capillary Zone Electrophoresis (CZE): This is the most common mode of CE, where separation is based on differences in electrophoretic mobility. acs.org To analyze amino acids, which can be zwitterionic, the pH of the BGE is adjusted to ensure they carry a net positive or negative charge. nih.gov

Micellar Electrokinetic Chromatography (MEKC): This technique uses a surfactant added to the BGE above its critical micelle concentration. This allows for the separation of both charged and neutral analytes based on their partitioning between the micelles and the aqueous buffer. acs.org

Chiral CE: For the enantiomeric separation of this compound, a chiral selector, such as a cyclodextrin, is added to the BGE. acs.org The differential interaction of the enantiomers with the chiral selector results in their separation.

Detection: Detection in CE can be achieved through various methods, including UV-Vis absorbance, laser-induced fluorescence (LIF) for higher sensitivity after derivatization, and mass spectrometry (CE-MS) for definitive identification. nih.govcreative-proteomics.com

Advanced Spectrophotometric Techniques for Sensitive Quantification

Spectrophotometric techniques, particularly UV-Vis spectrophotometry, are valuable for the quantification of this compound, especially after derivatization to enhance its chromophoric properties.

UV-Vis Spectrophotometry for Concentration Determination of Chromophoric Derivatives

While this compound itself may have limited UV absorbance, derivatization with a chromophoric agent can significantly enhance its detectability and allow for sensitive quantification using UV-Vis spectrophotometry.

Derivatization for UV-Vis Detection: A suitable derivatizing agent is one that reacts specifically with the amino group of this compound to produce a colored or strongly UV-absorbing product. Examples of such reagents include:

Ninhydrin: Reacts with amino acids to produce a deep purple product (Ruhemann's purple) with a maximum absorbance around 570 nm.

o-Phthalaldehyde (B127526) (OPA): In the presence of a thiol, OPA reacts with primary amines to form a highly fluorescent and UV-absorbing isoindole derivative. nemi.gov

2,4-Dinitrofluorobenzene (DNFB or Sanger's reagent): Reacts with the amino group to form a dinitrophenyl (DNP) derivative, which is yellow and absorbs strongly in the UV-Vis region.

Quantification: After derivatization, the absorbance of the resulting solution is measured at the wavelength of maximum absorbance (λmax) of the derivative. mdpi.comnih.gov A calibration curve is constructed by plotting the absorbance of a series of standard solutions of known concentrations versus their concentrations. The concentration of this compound in an unknown sample can then be determined from this calibration curve.

Derivatizing AgentResulting DerivativeWavelength of Maximum Absorbance (λmax)
NinhydrinRuhemann's purple~570 nm
o-Phthalaldehyde (OPA)Isoindole derivativeVaries with derivative
2,4-Dinitrofluorobenzene (DNFB)Dinitrophenyl (DNP) derivativeVaries with derivative

Fluorescence Spectroscopy for Derivatized Compounds with Fluorophores

Fluorescence spectroscopy is a highly sensitive technique for the quantification of molecules that can be made to fluoresce. Since this compound is not naturally fluorescent, it must first be chemically modified with a fluorophore, a fluorescent tag, through a process called derivatization. This reaction targets the secondary amine group of the N-methyl-D-alloisoleucinate moiety.

The choice of derivatizing agent is critical and depends on the reactivity of the N-methyl group. While many fluorescent tags react readily with primary amines, their reaction with secondary amines, such as in N-methylated amino acids, can be less efficient and may require specific reaction conditions.

Commonly used fluorogenic reagents for amines include dansyl chloride (5-(dimethylamino)naphthalene-1-sulfonyl chloride) and o-phthalaldehyde (OPA). Dansyl chloride reacts with both primary and secondary amines to produce highly fluorescent sulfonamide adducts. nih.govnih.govwikipedia.org The derivatization with dansyl chloride is typically carried out in an alkaline medium. nih.gov The resulting dansyl derivatives are stable and exhibit strong fluorescence, allowing for detection at picomole levels. nih.gov

OPA, on the other hand, is well-known for its rapid reaction with primary amines in the presence of a thiol to form fluorescent isoindole derivatives. nih.govnih.govacs.org Its application to secondary amines is more complex and generally does not yield a fluorescent product under standard conditions. nih.gov However, modifications to the reaction conditions or the use of alternative reagents may be necessary for the efficient labeling of N-methylated amino acids like this compound.

The fluorescence intensity of the derivatized compound is directly proportional to its concentration, allowing for quantitative analysis. The selection of appropriate excitation and emission wavelengths is crucial for maximizing sensitivity and minimizing background interference.

Table 1: Exemplary Fluorophores for Derivatization of N-methylated Amino Acids and their Spectroscopic Properties

Fluorogenic ReagentExcitation Wavelength (λex)Emission Wavelength (λem)Target Functional GroupReference
Dansyl Chloride~335 nm~518 nmSecondary Amine aatbio.com
7-(diethylamino)coumarin-3-carbonyl azide~420 nm~480 nmSecondary AmineN/A
4-Fluoro-7-nitrobenzofurazan (NBD-F)~470 nm~530 nmSecondary AmineN/A

Note: The exact excitation and emission maxima can vary depending on the solvent and the specific structure of the derivatized amino acid.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures. wikipedia.orgnih.govresearchgate.net For a compound like this compound, which may be present in a complex biological or chemical matrix, these techniques offer the necessary selectivity and sensitivity for accurate identification and quantification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis and Complex Mixture Deconvolution

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is a highly sensitive and selective analytical technique that is well-suited for the trace analysis of N-methylated amino acids in complex matrices. nih.gov A key advantage of LC-MS/MS for this class of compounds is that it often does not require derivatization, as the inherent charge on the molecule allows for efficient ionization and detection. nih.gov

The separation of this compound from its stereoisomers (e.g., Methyl N-methyl-L-isoleucinate, Methyl N-methyl-D-isoleucinate, and Methyl N-methyl-L-alloisoleucinate) and other matrix components is achieved using a liquid chromatography system. Chiral stationary phases are often employed to resolve the different enantiomers and diastereomers. sigmaaldrich.commdpi.com The choice of the column and mobile phase is critical for achieving the desired separation.

Following chromatographic separation, the analyte is introduced into the mass spectrometer. Electrospray ionization (ESI) is a commonly used soft ionization technique that generates protonated molecular ions [M+H]+ of the analyte with minimal fragmentation. In the tandem mass spectrometer, a specific precursor ion (e.g., the [M+H]+ ion of this compound) is selected in the first quadrupole (Q1), fragmented in the collision cell (Q2), and the resulting product ions are detected in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides a high degree of selectivity and sensitivity, enabling the detection of the target analyte at very low concentrations even in the presence of co-eluting interferences. researchgate.netlcms.cz

The fragmentation pattern of N-methylated amino acids in MS/MS is characteristic and can be used for structural confirmation. Common fragmentation pathways include the neutral loss of the methyl ester group and cleavages within the amino acid side chain. nih.govnih.gov The selection of specific and intense precursor-to-product ion transitions is crucial for developing a robust and reliable LC-MS/MS method.

Table 2: Representative LC-MS/MS Parameters for the Analysis of N-methylated Amino Acid Esters

ParameterDescription
Chromatography
ColumnChiral Stationary Phase (e.g., Astec CHIROBIOTIC®, Cyclodextrin-based)
Mobile Phase A0.1% Formic Acid in Water
Mobile Phase B0.1% Formic Acid in Acetonitrile
GradientOptimized for separation of isomers
Flow Rate0.2 - 0.5 mL/min
Mass Spectrometry
Ionization ModePositive Electrospray Ionization (ESI+)
Precursor Ion (Q1)[M+H]⁺ of this compound
Product Ions (Q3)Specific fragment ions resulting from collision-induced dissociation
Collision EnergyOptimized for each transition

Note: These are exemplary parameters and require optimization for the specific compound and instrumentation.

Gas Chromatography-Comprehensive Two-Dimensional Mass Spectrometry (GCxGC-MS) for Enhanced Resolution

For highly complex mixtures where one-dimensional chromatography may not provide sufficient separation, comprehensive two-dimensional gas chromatography coupled with mass spectrometry (GCxGC-MS) offers significantly enhanced peak capacity and resolution. nih.govmdpi.com This technique is particularly valuable for the analysis of volatile and semi-volatile compounds, which often requires derivatization of polar analytes like amino acids to increase their volatility. thermofisher.com

For the analysis of this compound by GCxGC-MS, a derivatization step is necessary to block the polar functional groups and make the compound suitable for gas chromatography. Common derivatization reagents for amino acids include chloroformates and silylating agents. nih.govresearchgate.net

In a GCxGC system, the effluent from the first-dimension (1D) column is continuously trapped, focused, and re-injected onto a second, shorter column (2D) with a different stationary phase. unito.it This process, managed by a modulator, occurs multiple times during the chromatographic run. The column set typically consists of a non-polar 1D column and a polar or shape-selective 2D column, providing an orthogonal separation mechanism. nih.gov The time between two consecutive injections onto the second column is known as the modulation period and is a critical parameter for optimizing the separation. unito.it

The enhanced separation power of GCxGC allows for the resolution of closely related compounds, including stereoisomers, that may co-elute in a single-dimension GC analysis. researchgate.net The coupling to a mass spectrometer, particularly a time-of-flight (TOF) mass spectrometer with its high data acquisition rates, provides the necessary detection speed to capture the narrow peaks eluting from the second-dimension column. unito.it This combination allows for the deconvolution of complex mixtures and the confident identification of target analytes based on both their retention times in two dimensions and their mass spectra.

Table 3: Exemplary GCxGC-MS Parameters for the Analysis of Derivatized Amino Acid Mixtures

ParameterDescription
Derivatization
Reagente.g., Methyl chloroformate, N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)
Gas Chromatography
1st Dimension Column (1D)Non-polar (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film)
2nd Dimension Column (2D)Polar (e.g., BPX50, 1-2 m x 0.1 mm ID, 0.1 µm film)
Modulation Period2 - 8 seconds
Mass Spectrometry
DetectorTime-of-Flight Mass Spectrometer (TOF-MS)
Ionization ModeElectron Ionization (EI)

Note: These parameters are illustrative and require careful optimization for the specific derivatized compound and the complexity of the sample matrix.

Applications of Methyl N Methyl D Alloisoleucinate As a Chiral Building Block in Complex Molecule Synthesis

Utilization as a Chiral Synthon in Natural Product Synthesis

The unique stereochemical and electronic features of N-methylated D-amino acids make them prized components in the total synthesis of intricate natural products. They often impart crucial structural constraints and metabolic stability to the final molecule.

N-methylated amino acids and D-amino acids are frequently found in peptidic natural products, particularly those of microbial origin. researchgate.net The presence of an N-methyl group on the peptide backbone prevents the formation of a hydrogen bond, thereby restricting the conformational flexibility of the molecule. mdpi.comnih.gov This restriction can enforce specific secondary structures, such as turns or helices, which are often essential for biological activity.

A notable example is found in the actinomycins, a class of potent chromopeptide lactone antibiotics. The biosynthesis of these molecules involves the incorporation of isoleucine stereoisomers. Studies have shown that various isomers, including L-alloisoleucine and D-isoleucine, serve as precursors for the N-methyl-L-alloisoleucine and D-isoleucine residues found in the final actinomycin (B1170597) structure. nih.gov This highlights the enzymatic machinery present in nature to generate and incorporate such unusual amino acids. The synthesis of analogs of these natural products would rely on chiral building blocks like Methyl N-methyl-D-alloisoleucinate to probe structure-activity relationships.

Many complex natural products, including numerous antibiotics and immunosuppressants, are synthesized not by ribosomes but by large multienzyme complexes called non-ribosomal peptide synthetases (NRPSs). researchgate.netwikipedia.org These enzymatic assembly lines are modular and can incorporate a vast array of non-proteinogenic amino acids, including D-isomers and N-methylated variants. nih.gov

The biosynthesis of the didemnin (B1252692) family of cyclic depsipeptides, which exhibit potent antitumor and antiviral properties, is governed by a hybrid non-ribosomal peptide synthetase-polyketide synthase (NRPS-PKS) pathway. wikipedia.orgnih.gov The structure of didemnin B, for instance, contains an N-methyl-D-leucine residue, an isomer of N-methyl-D-alloisoleucine. wikipedia.org The NRPS machinery responsible for its synthesis possesses specific modules containing methyltransferase (MT) and epimerase (E) domains that generate the N-methylated D-amino acid in-situ from L-leucine. wikipedia.orgnih.gov Synthetic strategies aiming to create novel didemnin analogs with potentially improved therapeutic profiles would utilize protected and activated forms of building blocks like this compound to introduce this key structural feature.

The table below summarizes the roles of specialized domains in NRPS systems relevant to the incorporation of building blocks analogous to this compound.

DomainFunction in NRPSRelevance to N-methyl-D-amino acid incorporation
Adenylation (A) Domain Selects and activates a specific amino acid via adenylation with ATP. nih.govDetermines the initial selection of the amino acid (e.g., L-isoleucine) destined for modification.
Methyltransferase (MT) Domain Transfers a methyl group from S-adenosylmethionine (SAM) to the amino group of the tethered amino acid. nih.govwikipedia.orgResponsible for the N-methylation step.
Epimerase (E) Domain Converts an L-amino acid into its D-enantiomer. wikipedia.orgnih.govCatalyzes the stereochemical inversion to the D-configuration.
Condensation (C) Domain Catalyzes peptide bond formation between the growing peptide chain and the newly incorporated amino acid. youtube.comLinks the N-methyl-D-amino acid into the peptide sequence.
Thioesterase (TE) Domain Releases the final peptide from the synthetase, often performing cyclization. nih.govFinalizes the synthesis of the natural product.

Construction of Oligomers and Polymers with Defined Stereochemistry

The defined three-dimensional structure of this compound makes it an excellent monomer for building larger, stereochemically precise macromolecules. These oligomers and polymers can mimic natural biopolymers or exhibit entirely new properties.

Peptidomimetics are compounds designed to mimic natural peptides but with improved pharmacological properties, such as enhanced stability against enzymatic degradation and better bioavailability. nih.govwikipedia.org The incorporation of N-methylated D-amino acids is a powerful strategy in peptidomimetic design. nih.gov N-methylation of the amide bond blocks proteolysis at that site and can increase membrane permeability. merckmillipore.comresearchgate.net

The use of D-amino acids can also confer proteolytic resistance and can be used to induce specific secondary structures that are not easily accessible with only L-amino acids. nih.govnih.gov For example, the strategic placement of a D-amino acid can stabilize β-turn conformations. nih.gov The combination of N-methylation and D-stereochemistry in a single residue like N-methyl-D-alloisoleucinate provides a potent tool for constraining peptide conformation. This is because N-alkylation favors the cis-isomer of the peptide bond, a significant structural perturbation. nih.gov Recent methods have focused on the efficient synthesis of challenging constrained cyclic tetrapeptides, a process where epimerization-prone residues can be problematic, highlighting the need for robust synthetic building blocks. nih.gov

The creation of synthetic polymers with perfectly controlled stereochemistry (stereoregularity) is a major goal in materials science. Such polymers can self-assemble into highly ordered nanostructures. The polymerization of α-amino acid N-carboxyanhydrides (NCAs) is a common method to produce polypeptides, and the use of specific catalysts can achieve stereoselective polymerization of racemic mixtures. acs.org

Furthermore, peptides containing D-amino acids have been shown to self-assemble into novel nanostructured materials like hydrogels. nih.gov The stereochemistry of the amino acids dictates the chirality and morphology of the resulting supramolecular structures. For instance, heterochiral peptides containing both L- and D-amino acids can form stable antiparallel β-sheets that lead to hydrogelation, whereas their homochiral counterparts may not. nih.gov The incorporation of a building block like this compound into a polymer chain could be used to program specific folds or self-assembly behaviors, leading to new biomaterials. Polymer conjugates of antimicrobial peptides (AMPs) have also been developed using D-amino acids to enhance their stability and efficacy. nih.gov

Precursor for the Development of Advanced Organic Materials (Design and Theoretical Studies)

The unique structural features of this compound make it an intriguing candidate for the computational design and theoretical exploration of novel organic materials. Its influence on molecular conformation can be predicted and harnessed to create materials with specific functions.

Theoretical and computational studies are crucial for understanding how the incorporation of unusual monomers affects peptide and polymer properties. For example, computational studies on D-aminopeptidase, an enzyme that synthesizes D-peptides, help to elucidate the energetic barriers and stereospecificity involved in forming peptide bonds with D-amino acids. nih.gov Such studies can guide the design of new biocatalysts for creating stereoregular polymers.

The design of self-assembling systems relies heavily on predicting intermolecular interactions. The combination of a D-amino acid's stereochemistry with the hydrogen-bond-disrupting and conformation-altering effects of N-methylation provides a rich parameter space for design. Theoretical models can explore how peptides containing N-methyl-D-alloisoleucinate might fold and interact, predicting their potential to form nanotubes, vesicles, or other ordered structures. These in silico experiments can guide synthetic efforts toward advanced materials for applications in drug delivery, tissue engineering, and chiroptical devices.

The table below outlines the predicted influence of incorporating this compound on material properties based on theoretical considerations and studies of analogous compounds.

PropertyPredicted Influence of this compoundRationale
Conformational Rigidity HighN-methylation restricts backbone rotation and can favor cis-amide bonds. nih.gov
Proteolytic Stability HighThe N-methylated peptide bond is resistant to cleavage by common proteases. merckmillipore.com
Self-Assembly Can promote unique supramolecular structuresThe D-allo stereochemistry introduces a specific chiral twist, influencing packing and assembly. nih.gov
Hydrophobicity Increased relative to non-methylated parentThe addition of a methyl group increases the nonpolar character of the residue. mdpi.com
Bioavailability Potentially IncreasedEnhanced stability and altered solubility can improve pharmacokinetic properties. researchgate.net

Synthesis of Chiral Ligands and Catalysts for Asymmetric Transformations

No specific research findings, examples, or data tables detailing the use of this compound for the synthesis of chiral ligands and catalysts could be located.

Assembly of Stereodefined Supramolecular Architectures

There is no available information or published data on the application of this compound in the assembly of stereodefined supramolecular architectures.

Biochemical and Biological Research Applications of Methyl N Methyl D Alloisoleucinate Excluding Clinical, Safety, and Dosage

In Vitro Enzyme Interaction Studies

There is a notable absence of specific studies investigating the interaction of Methyl N-methyl-D-alloisoleucinate with proteases or esterases. While it is plausible that this compound could act as a substrate or an inhibitor for certain enzymes due to its amino acid ester structure, no dedicated research has been published to confirm or characterize such interactions.

Investigations as a Substrate or Inhibitor for Specific Proteases or Esterases

No published research was identified that specifically tested this compound as a substrate or inhibitor for any particular protease or esterase. Proteases often exhibit high specificity for their substrates, and the unique D-allo configuration and N-methylation of this compound would likely make it a poor substrate for common proteases that recognize L-amino acids. It is conceivable that it could act as a competitive inhibitor for enzymes that recognize similar structures, but this remains speculative without experimental evidence.

Determination of Kinetic Parameters and Binding Affinities in Isolated Enzymatic Systems

In the absence of studies identifying enzymes that interact with this compound, no kinetic parameters such as Michaelis-Menten constants (Kₘ) or inhibitor constants (Kᵢ) have been determined. Such data is fundamental to understanding the potency and mechanism of enzyme interaction.

Enantioselective Recognition and Stereospecificity Studies of Enzymes

The stereochemistry of this compound, particularly the D-alloisoleucine core, suggests that its interaction with enzymes would be highly stereospecific. Enzymes are chiral catalysts and typically show strong preference for one enantiomer over another. Studies on enzymes that can process D-amino acids or N-methylated amino acids exist, but none have specifically examined this compound.

Role in Metabolic Pathways (In Vitro and Microbial Systems)

The metabolic fate of this compound, both in terms of its biosynthesis and degradation, is another area lacking specific research.

Elucidation of Biosynthetic Pathways of N-methylated Compounds in Microorganisms

The biosynthesis of N-methylated amino acids in microorganisms is a known field of study, often involving S-adenosyl methionine (SAM)-dependent methyltransferases. However, no research has specifically implicated this compound as a natural product or an intermediate in any characterized microbial biosynthetic pathway. The D-configuration of the amino acid adds a layer of complexity, as D-amino acids are less common in primary metabolism but are found in some bacterial cell walls and secondary metabolites.

In Vitro Degradation Studies and Biotransformation in Model Systems

There are no published reports on the in vitro degradation or biotransformation of this compound. Such studies would be crucial to understanding its stability and potential metabolic products in biological systems. It is hypothesized that the ester bond would be susceptible to hydrolysis by esterases, and the N-methyl group could potentially be removed by demethylases. However, the specific enzymes and pathways involved remain unknown.

Based on a comprehensive review of available scientific literature, there is a significant lack of specific research data concerning "this compound" within the precise contexts requested in the outline. This particular chemical compound does not appear to be a subject of extensive study in the areas of receptor binding, ligand-target recognition, or as a chemical probe in the manner specified.

Therefore, it is not possible to generate a scientifically accurate article that adheres to the provided structure and content requirements due to the absence of published findings on this specific molecule. Generating content without supporting data would lead to speculation and would not meet the standard of a professional and authoritative article.

For an article to be written on this subject, foundational research exploring the biochemical and biological applications of this compound would first need to be conducted and published in peer-reviewed journals.

Emerging Research Directions and Future Perspectives for Methyl N Methyl D Alloisoleucinate

Integration with Flow Chemistry and Automated Synthesis Platforms

The synthesis of complex molecules like Methyl N-methyl-D-alloisoleucinate, which contains multiple stereocenters, often requires precise control over reaction conditions. Flow chemistry, the practice of performing chemical reactions in a continuous stream rather than a batch-wise fashion, offers significant advantages in this regard. The integration of this compound's synthesis into a flow chemistry platform could lead to enhanced control over stoichiometry, reaction time, and temperature gradients, which is crucial for minimizing side reactions and improving stereochemical purity.

Automated synthesis platforms, which combine robotics with flow reactors, could further revolutionize the production of this compound and its derivatives. Such a system would enable the rapid optimization of reaction conditions through high-throughput screening. For instance, an automated platform could systematically vary catalysts, solvents, and temperature to identify the optimal conditions for the N-methylation step, a critical transformation in the synthesis of the target molecule. This approach not only accelerates research and development but also improves reproducibility and allows for on-demand production.

Key Potential Advantages of Flow Synthesis for this compound:

FeaturePotential AdvantageRelevance to this compound
Precise Temperature Control Improved selectivity and reduced byproduct formation.Minimizing epimerization at the alpha-carbon during synthesis or derivatization.
Rapid Mixing Enhanced reaction rates and yields.Crucial for fast reactions like N-methylation or esterification.
High-Throughput Screening Accelerated optimization of reaction conditions.Rapidly identifying ideal catalysts and conditions for synthesis.
Scalability Seamless transition from laboratory to production scale.Facilitating larger-scale production for potential applications.

Application of Artificial Intelligence and Machine Learning in Molecular Design and Reaction Prediction

Artificial intelligence (AI) and machine learning (ML) are poised to reshape the landscape of chemical synthesis. In the context of this compound, ML models could be trained on existing reaction data to predict the outcomes of novel transformations. For example, an algorithm could predict the yield and stereoselectivity of a reaction to introduce a new functional group onto the isoleucine side chain, guiding chemists toward the most promising experimental pathways.

Furthermore, generative AI models could be employed to design novel derivatives of this compound with desired properties. By inputting specific physicochemical or biological activity parameters, these models could propose new molecular structures that incorporate the N-methyl-D-alloisoleucinate scaffold. This would significantly expand the accessible chemical space and accelerate the discovery of new molecules for various applications. Retrosynthesis prediction tools, powered by AI, could then suggest viable synthetic routes to these newly designed molecules, creating a fully integrated in silico design-to-synthesis workflow.

Development of Advanced Spectroscopic Probes for Real-time Monitoring of Reactions

A deeper understanding of reaction mechanisms and kinetics is fundamental to improving synthetic efficiency. The development of advanced spectroscopic probes for real-time, in-situ monitoring of reactions involving this compound would be invaluable. Techniques like Process Analytical Technology (PAT), which often incorporates spectroscopic methods such as FT-IR, Raman, and NMR spectroscopy, are particularly well-suited for flow chemistry setups.

For the synthesis of this compound, a fiber-optic FT-IR probe could be integrated directly into a flow reactor to monitor the disappearance of the starting material (D-alloisoleucine methyl ester) and the appearance of the N-methylated product in real-time. This would allow for precise determination of reaction endpoints, preventing over-reaction and the formation of impurities. Chiroptical spectroscopic methods, such as circular dichroism (CD), could also be adapted for online monitoring to ensure that the stereochemical integrity of the molecule is maintained throughout the synthetic process.

Exploration of Novel Biocatalytic Transformations for Derivatization

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and milder reaction conditions compared to traditional chemical methods. For a chiral molecule like this compound, enzymes could provide a powerful tool for its selective derivatization. While the N-methyl group can pose a challenge for some enzymes, ongoing research into enzyme engineering and directed evolution is expanding the substrate scope of biocatalysts.

Enzymes such as lipases or proteases could potentially be engineered to catalyze reactions at the ester group of this compound, for example, in transesterification reactions to introduce different alkyl groups. Furthermore, oxidoreductases could be explored for the selective hydroxylation of the side chain, a transformation that is often difficult to achieve with high chemo- and regioselectivity using conventional chemical reagents. The use of biocatalysis would not only enhance the sustainability of the synthesis but also provide access to novel derivatives that are difficult to obtain otherwise.

Investigation of Stereoselective C-H Functionalization Strategies for Complexification

Direct C-H functionalization is a powerful strategy for streamlining synthesis by avoiding the need for pre-functionalized starting materials. Applying this methodology to this compound would enable the direct introduction of new functional groups onto its carbon skeleton, rapidly increasing its molecular complexity. The key challenge lies in achieving high levels of regio- and stereoselectivity, particularly in a molecule with multiple C-H bonds.

Future research could focus on the development of transition-metal catalysts, guided by chiral ligands, that can selectively activate a specific C-H bond on the isoleucine side chain. For instance, a directed C-H functionalization approach could utilize the existing carbonyl or N-methyl groups to direct a catalyst to a specific position, enabling the introduction of aryl, alkyl, or other functional groups. Success in this area would represent a significant advance, allowing for the late-stage diversification of the this compound scaffold and the rapid generation of libraries of complex analogs for screening and discovery.

Q & A

Q. How can researchers trace the evolution of this compound studies using citation networks?

  • Methodological Answer :
  • Forward/Backward Citation Tracking : Use Web of Science or Scopus to map seminal papers and emerging trends .
  • Review Articles : Prioritize high-impact journals (e.g., Analytical Chemistry) for authoritative summaries .

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